LY 303511 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSIVYHHKLHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY303511 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY303511 hydrochloride is a synthetic small molecule and a structural analog of the well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002. Unlike its analog, LY303511 exerts its biological effects through PI3K-independent pathways. This technical guide delineates the multifaceted mechanism of action of LY303511, focusing on its role as an inhibitor of the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2). Furthermore, it explores its pro-apoptotic sensitizing effects mediated by the induction of intracellular hydrogen peroxide. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.
Core Mechanism of Action
LY303511 hydrochloride exhibits a dual inhibitory action on two key serine/threonine kinases: the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2). This dual inhibition underpins its anti-proliferative and pro-apoptotic effects. Critically, these actions are independent of the PI3K/Akt signaling cascade, distinguishing it from its structural analog, LY294002.[1][2]
mTOR-Dependent Pathway
LY303511 inhibits the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Specifically, it has been demonstrated to inhibit the mTOR-dependent phosphorylation of the p70 S6 kinase (S6K).[1][2] The inhibition of S6K phosphorylation disrupts downstream signaling events that are crucial for protein synthesis and cell cycle progression. This mechanism of action is similar to that of rapamycin, a well-known mTOR inhibitor. However, LY303511's effects extend beyond the G1 phase of the cell cycle, which is the primary target of rapamycin.[1]
mTOR-Independent Pathway: Casein Kinase 2 (CK2) Inhibition
In addition to its effects on the mTOR pathway, LY303511 also functions as an inhibitor of casein kinase 2 (CK2).[1] CK2 is a pleiotropic protein kinase that is implicated in the regulation of a wide array of cellular processes, including cell cycle progression and apoptosis. The inhibition of CK2 by LY303511 contributes to its ability to induce G2/M cell cycle arrest, an effect not observed with rapamycin.[1]
Induction of Intracellular Hydrogen Peroxide
A novel aspect of LY303511's mechanism of action is its ability to induce the production of intracellular hydrogen peroxide (H₂O₂).[3][4] This increase in reactive oxygen species (ROS) creates a cellular environment that sensitizes tumor cells to apoptosis induced by chemotherapeutic agents. This effect is also independent of PI3K inhibition.[3][4]
Quantitative Data
The following table summarizes the available quantitative data for LY303511 hydrochloride. It is important to note that while the inhibitory effects on mTOR and CK2 are well-documented, specific IC50 values for LY303511 against these kinases are not consistently reported in the available literature.
| Target/Effect | Metric | Value | Cell Line/System | Reference |
| Voltage-gated potassium (K+) channels | IC50 | 64.6 ± 9.1 μM | MIN6 insulinoma cells | [5] |
| Kv2.1 channels | % Inhibition | 41% at 100 μM | tsA201 cells | [5] |
| In vivo tumor growth inhibition | Dosage | 10 mg/kg/day | PC-3 human prostate adenocarcinoma xenograft in mice | [5] |
| mTOR Inhibition | IC50 | Not Available | - | [1][2] |
| Casein Kinase 2 Inhibition | IC50 | Not Available | - | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by LY303511 hydrochloride.
References
- 1. apexbt.com [apexbt.com]
- 2. LY 303511 | CAS:154447-38-8 | MTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of LY303511 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY303511 hydrochloride, a structural analog of the well-known PI3K inhibitor LY294002, has emerged as a significant pharmacological tool and potential therapeutic agent. Unlike its predecessor, LY303511 does not inhibit phosphoinositide 3-kinase (PI3K), allowing for the dissection of cellular signaling pathways and revealing novel anti-cancer mechanisms. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and a proposed synthesis of LY303511 hydrochloride. Quantitative data are presented in structured tables for clarity, and key cellular pathways are visualized through detailed diagrams.
Discovery and Rationale
LY303511 was developed as a negative control for LY294002, a potent inhibitor of PI3K.[1][2] The rationale behind its development was to create a molecule structurally similar to LY294002 but lacking its PI3K inhibitory activity. This would enable researchers to distinguish between PI3K-dependent and independent effects of LY294002 and to probe other potential targets of this class of compounds. Chemically, LY303511, or 8-phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one, differs from LY294002 [2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one] by the substitution of the morpholine ring with a piperazine ring.
Mechanism of Action: Beyond PI3K Inhibition
Subsequent research revealed that LY303511 possesses its own distinct and potent biological activities, independent of PI3K inhibition. Its mechanisms of action are multifaceted and primarily revolve around the mTOR signaling pathway and the induction of oxidative stress.
mTOR-Dependent and Independent Inhibition of Cell Proliferation
LY303511 has been shown to inhibit the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[3][4] It inhibits the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a downstream effector of mTORC1, without affecting the PI3K-dependent phosphorylation of Akt.[3][5] This selective inhibition of the mTOR pathway contributes to its anti-proliferative effects.
Furthermore, LY303511 exhibits mTOR-independent anti-proliferative actions. It has been identified as an inhibitor of casein kinase 2 (CK2), an enzyme involved in the regulation of cell cycle progression at both the G1 and G2/M phases.[3][4] This dual inhibition of mTOR and CK2 leads to a more comprehensive blockade of cell cycle progression.
Induction of Apoptosis via Oxidative Stress
A novel mechanism of action for LY303511 is its ability to induce the intracellular production of hydrogen peroxide (H₂O₂).[6][7] This increase in reactive oxygen species (ROS) creates a pro-apoptotic intracellular environment, sensitizing cancer cells to cell death induced by chemotherapeutic agents.[6][8] This effect is independent of its mTOR inhibitory activity and provides a distinct avenue for its anti-cancer potential.
Quantitative Biological Data
The biological activity of LY303511 hydrochloride has been characterized in various cell lines and experimental models. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| Kv Channel Inhibition (IC₅₀) | 64.6 ± 9.1 µM | MIN6 insulinoma cells | [1][9] |
Table 1: Ion Channel Activity of LY303511
| Cell Line | Effect | Concentration | Reference |
| A549 (Human Lung Carcinoma) | Inhibition of cell proliferation | Not specified | [3][4] |
| A549 (Human Lung Carcinoma) | Reduction of G2/M progression | Not specified | [3][4] |
| LNCaP (Human Prostate Carcinoma) | Sensitization to vincristine-induced apoptosis | 25 µM | [6] |
| SHEP-1 (Neuroblastoma) | Enhancement of TRAIL sensitivity | Not specified | [1] |
| Oral Cancer Cells (CAL 27, SCC-9) | Dose-dependent decrease in survival | Not specified | [8] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of LY303511
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by LY303511 and a conceptual workflow for its investigation.
Caption: Mechanism of action of LY303511 in cancer cells.
Caption: Experimental workflow for evaluating LY303511.
Synthesis of LY303511 Hydrochloride
Disclaimer: The following is a hypothetical synthetic route and has not been experimentally validated.
Proposed Retrosynthetic Analysis
The target molecule, 8-phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one, can be conceptually disconnected at the C2-piperazine bond, suggesting a nucleophilic substitution reaction on a suitable precursor at the 2-position of the chromone core. The 8-phenylchromone core itself can be constructed from a substituted 2'-hydroxyacetophenone.
Proposed Synthetic Route
The proposed synthesis involves three main stages:
-
Synthesis of the 8-phenyl-2'-hydroxyacetophenone intermediate.
-
Construction of the 8-phenylchromone core.
-
Introduction of the piperazine moiety.
Stage 1: Synthesis of 3-phenyl-2'-hydroxyacetophenone
This intermediate can be prepared via a Suzuki coupling reaction between 2'-hydroxy-3'-iodoacetophenone and phenylboronic acid.
Stage 2: Claisen-Schmidt Condensation and Oxidative Cyclization
The resulting acetophenone can undergo a Claisen-Schmidt condensation with a suitable one-carbon electrophile, followed by an oxidative cyclization to form the chromone ring. A common method is the Algar-Flynn-Oyamada reaction.
Stage 3: Nucleophilic Aromatic Substitution
The 2-position of the chromone ring can be activated for nucleophilic substitution. A common strategy is the introduction of a good leaving group, such as a halogen, at this position. The final step would be the reaction of the 2-halo-8-phenylchromone with piperazine.
Detailed Hypothetical Experimental Protocols
Protocol 5.1: Synthesis of 2'-hydroxy-3'-phenylacetophenone (3)
-
To a solution of 2'-hydroxy-3'-iodoacetophenone (1 ) (1.0 eq) and phenylboronic acid (2 ) (1.2 eq) in a suitable solvent such as toluene/ethanol/water (2:1:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a base such as Na₂CO₃ (3.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at 90 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3 .
Protocol 5.2: Synthesis of 8-phenyl-4H-1-benzopyran-4-one (8-phenylchromone) (4)
-
To a solution of 2'-hydroxy-3'-phenylacetophenone (3 ) (1.0 eq) in a suitable solvent like pyridine, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the mixture at 100 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold HCl (2N).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 8-phenylchromone (4 ).
Protocol 5.3: Synthesis of 2-chloro-8-phenyl-4H-1-benzopyran-4-one (5)
-
To a solution of 8-phenylchromone (4 ) (1.0 eq) in a suitable solvent such as dioxane, add a chlorinating agent like oxalyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with ice water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 2-chlorochromone (5 ), which may be used in the next step without further purification.
Protocol 5.4: Synthesis of 8-phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one (LY303511) (6)
-
To a solution of 2-chloro-8-phenylchromone (5 ) (1.0 eq) in a polar aprotic solvent like acetonitrile, add an excess of piperazine (3.0 eq) and a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield LY303511 base (6 ).
Protocol 5.5: Preparation of LY303511 hydrochloride
-
Dissolve the purified LY303511 base (6 ) in a minimal amount of a suitable solvent like isopropanol.
-
Add a solution of HCl in a suitable solvent (e.g., 2N HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford LY303511 hydrochloride as a solid.
Conclusion
LY303511 hydrochloride has proven to be a valuable chemical probe for elucidating PI3K-independent signaling pathways. Its unique mechanism of action, involving both mTOR/CK2 inhibition and ROS induction, presents a compelling profile for further investigation as a potential anti-cancer agent. While a definitive synthetic protocol remains elusive in the public domain, the proposed synthetic route provides a chemically reasonable approach for its preparation, enabling further research into its therapeutic potential. This guide serves as a comprehensive resource for researchers interested in the discovery, mechanism, and synthesis of this intriguing molecule.
References
- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. [3+2] Cycloaddition Synthesis of New Piperazine-Linked Bis(chromene) Hybrids Possessing Pyrazole Units as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. lilly.com [lilly.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Target of LY303511 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY303511 hydrochloride, a close structural analog of the well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002, presents a distinct and multifaceted mechanism of action. This technical guide delineates the primary molecular targets of LY303511, moving beyond its familial association with PI3K inhibitors to elucidate its direct effects on key cellular signaling pathways. This document provides a comprehensive overview of its primary targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades. The core focus is on its inhibitory actions on the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2), alongside its effects on voltage-gated potassium (Kv) channels and induction of intracellular hydrogen peroxide.
Primary Molecular Targets
Contrary to what its structural similarity to LY294002 might suggest, LY303511 hydrochloride does not inhibit PI3K-dependent phosphorylation of Akt.[1][2] Instead, its anti-proliferative and therapeutic potential stems from its interaction with multiple other kinases and cellular components. The primary targets identified are:
-
Mammalian Target of Rapamycin (mTOR): LY303511 inhibits the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This inhibition is demonstrated by the reduced phosphorylation of the downstream mTOR effector, p70 S6 kinase (S6K).[1][2]
-
Casein Kinase 2 (CK2): The compound directly inhibits the activity of CK2, a serine/threonine kinase involved in the regulation of cell cycle progression and apoptosis.[1][2]
-
Voltage-Gated Potassium (Kv) Channels: LY303511 has been shown to block voltage-gated potassium channels.[2][3]
-
Induction of Intracellular Hydrogen Peroxide: LY303511 triggers the production of intracellular hydrogen peroxide (H₂O₂), a mechanism that contributes to its ability to sensitize tumor cells to drug-induced apoptosis, independent of PI3K inhibition.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the inhibitory activity of LY303511 hydrochloride against its primary targets.
| Target | Parameter | Value | Cell Line/System | Reference |
| Voltage-Gated Potassium (Kv) Channels | IC₅₀ | 64.6 ± 9.1 µM | MIN6 insulinoma cells | [5][6] |
| Target | Observation | Notes | Reference |
| mTOR | Inhibited mTOR-dependent phosphorylation of S6K. | A specific IC₅₀ value for direct mTOR inhibition is not detailed in the provided literature. The effect is observed through downstream signaling. | [1][2] |
| Casein Kinase 2 (CK2) | Inhibited CK2 activity in vitro. The IC₅₀ for LY294002 on CK2 was approximately one-tenth that of LY303511. | A precise IC₅₀ value for LY303511 against CK2 is not explicitly stated in the available literature. |
Signaling Pathways and Mechanisms of Action
The multifaceted interactions of LY303511 with its targets result in a complex interplay of signaling events that culminate in anti-proliferative effects.
Inhibition of the mTOR Pathway
LY303511's inhibitory effect on the mTOR pathway is a key contributor to its anti-proliferative activity. By blocking mTOR, it prevents the phosphorylation of S6K, a critical step for protein synthesis and cell growth.
Inhibition of Casein Kinase 2 (CK2) and Cell Cycle Progression
LY303511's inhibition of CK2 provides an additional, mTOR-independent mechanism for its anti-proliferative effects. CK2 is known to regulate both G₁ and G₂/M phases of the cell cycle. By inhibiting CK2, LY303511 contributes to cell cycle arrest.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to characterize the activity of LY303511 hydrochloride.
Western Blot Analysis of S6K Phosphorylation
This protocol is designed to assess the inhibitory effect of LY303511 on mTOR signaling by measuring the phosphorylation status of its downstream target, S6K.
Experimental Workflow:
Methodology:
-
Cell Culture: Human lung epithelial adenocarcinoma (A549) cells are cultured in appropriate media supplemented with fetal bovine serum (FBS).
-
Treatment: Cells are treated with varying concentrations of LY303511 hydrochloride or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated S6K (e.g., anti-phospho-p70 S6 Kinase (Thr389)) and total S6K.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated S6K to total S6K is calculated to determine the effect of LY303511.
In Vitro Casein Kinase 2 (CK2) Inhibition Assay
This assay is used to directly measure the inhibitory effect of LY303511 on the enzymatic activity of CK2.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant CK2 enzyme, a specific CK2 substrate peptide, and a buffer containing ATP and MgCl₂.
-
Inhibitor Addition: LY303511 hydrochloride is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, typically by spotting the mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter.
-
Data Analysis: The percentage of CK2 inhibition is calculated for each concentration of LY303511, and the IC₅₀ value is determined.
Voltage-Gated Potassium (Kv) Channel Inhibition Assay
Electrophysiological techniques, such as patch-clamp, are typically employed to assess the effect of LY303511 on Kv channels.
Methodology:
-
Cell Preparation: Cells expressing the target Kv channels (e.g., MIN6 insulinoma cells) are prepared for patch-clamp recording.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed. A specific voltage protocol is applied to elicit Kv channel currents.
-
Compound Application: LY303511 hydrochloride is applied to the cells at various concentrations via a perfusion system.
-
Current Measurement: The Kv channel currents are recorded before, during, and after the application of the compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration of LY303511. The IC₅₀ value is determined by fitting the concentration-response data to a logistic equation.
Conclusion
LY303511 hydrochloride is a multi-targeted agent whose primary anti-proliferative effects are mediated through the PI3K-independent inhibition of mTOR and Casein Kinase 2. Its ability to block voltage-gated potassium channels and induce intracellular hydrogen peroxide further contributes to its complex pharmacological profile. This technical guide provides a foundational understanding of the core targets and mechanisms of action of LY303511, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential. The detailed experimental protocols and pathway diagrams serve as a practical resource for further investigation into this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. abmole.com [abmole.com]
The PI3K-Independent Pharmacology of LY303511 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY303511 hydrochloride, a close structural analog of the pan-PI3K inhibitor LY294002, has emerged as a valuable pharmacological tool and potential therapeutic agent due to its distinct mechanism of action. While initially synthesized as a negative control for PI3K inhibition, extensive research has unveiled a complex and multifaceted signaling profile for LY303511 that operates independently of the PI3K/Akt pathway. This technical guide provides an in-depth exploration of the core PI3K-independent mechanisms of LY303511, including its effects on the mTOR pathway, casein kinase 2, intracellular reactive oxygen species production, cell cycle regulation, and its activity as a bromodomain and extra-terminal (BET) domain inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and workflows involved, offering a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Core PI3K-Independent Mechanisms of Action
LY303511 exerts its biological effects through several well-defined pathways that do not involve the direct inhibition of phosphatidylinositol 3-kinase (PI3K). Unlike its analog LY294002, LY303511 does not inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[1][2] Instead, its cellular activities are mediated through the following key mechanisms:
-
mTORC1 Pathway Inhibition: LY303511 inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway, leading to a reduction in the phosphorylation of p70 S6 kinase (S6K) at threonine 389.[1][3] This inhibition of a critical node in cell growth and proliferation signaling is a central aspect of its anti-cancer properties.
-
Casein Kinase 2 (CK2) Inhibition: LY303511 has been shown to inhibit the activity of casein kinase 2 (CK2), a pleiotropic serine/threonine kinase involved in the regulation of numerous cellular processes, including cell cycle progression.[1][2]
-
Induction of Intracellular Hydrogen Peroxide (H₂O₂): A novel PI3K-independent mechanism of LY303511 involves the generation of intracellular hydrogen peroxide. This increase in reactive oxygen species (ROS) can sensitize tumor cells to apoptosis induced by chemotherapeutic agents.[4]
-
Cell Cycle Arrest at G2/M Phase: In contrast to rapamycin, which primarily induces a G1 arrest, LY303511 causes a reduction in G2/M progression.[1][2] This is associated with a decrease in the levels of G2/M-specific cyclins.[2]
-
BET Bromodomain Inhibition: LY303511 has been identified as an inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, and BRD4).[5] It competitively binds to the acetyl-lysine recognition pockets of these epigenetic readers, thereby modulating gene transcription.
Quantitative Data Summary
The following tables summarize the available quantitative data for the PI3K-independent activities of LY303511 hydrochloride.
Table 1: Inhibitory Activities of LY303511 Hydrochloride
| Target | IC50 | Cell Line / System | Reference(s) |
| PI3K | > 100 µM | In vitro kinase assay | [6] |
| BET Bromodomains (BRD2, BRD3, BRD4) | ~10 µM | In vitro binding assay | [5][6] |
| Casein Kinase 2 (CK2) | Data not consistently reported | In vitro kinase assay | [1][2] |
| Voltage-gated K+ (Kv) channels | Data not consistently reported | Electrophysiology | [2] |
Table 2: Cellular Effects of LY303511 Hydrochloride
| Effect | Concentration | Cell Line | Observations | Reference(s) |
| Inhibition of S6K Phosphorylation (Thr389) | 100 µM | A549 (human lung adenocarcinoma) | Significant reduction in phosphorylation | [1][7] |
| G2/M Cell Cycle Arrest | 10-100 µM | A549 | Dose-dependent increase in G2/M population | [1][7] |
| Induction of Intracellular H₂O₂ | Not specified | LNCaP (prostate carcinoma) | Significant increase in H₂O₂ production | [4] |
| Inhibition of Cell Proliferation | 100 µM | A549, primary pulmonary artery smooth muscle cells | Significant blockage of proliferation | [1][2] |
Signaling Pathways and Experimental Workflows
PI3K-Independent Signaling Pathways of LY303511
The following diagram illustrates the key PI3K-independent signaling pathways affected by LY303511.
Caption: PI3K-independent signaling pathways of LY303511.
Experimental Workflow for Assessing LY303511 Activity
The following diagram outlines a typical experimental workflow to characterize the PI3K-independent effects of LY303511.
Caption: Experimental workflow for LY303511 characterization.
Detailed Experimental Protocols
Western Blot Analysis of S6K Phosphorylation and Cyclin Levels
This protocol is adapted from standard methodologies to assess changes in protein phosphorylation and expression.[1][3][8][9]
-
Cell Lysis:
-
Culture cells (e.g., A549) to 70-80% confluency.
-
Treat cells with desired concentrations of LY303511 or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Phospho-p70 S6 Kinase (Thr389) antibody (e.g., Cell Signaling Technology #9205).
-
Total p70 S6 Kinase antibody (e.g., Cell Signaling Technology #2708).
-
Cyclin A antibody.
-
Cyclin B1 antibody.
-
β-actin or GAPDH antibody as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on propidium iodide (PI) staining to determine the DNA content of cells.[10][11][12][13][14]
-
Cell Preparation and Fixation:
-
Culture and treat cells with LY303511 as described above.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add propidium iodide (50 µg/mL) and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Measurement of Intracellular Hydrogen Peroxide
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4][5][6][11][14]
-
Cell Loading and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash cells with warm PBS or serum-free media.
-
Load cells with 10-20 µM DCFH-DA in serum-free media for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat cells with LY303511 or controls in phenol red-free media.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalize the fluorescence readings to cell number or protein concentration to account for variations in cell density.
-
In Vitro Casein Kinase 2 (CK2) Activity Assay
This is a general protocol for an in vitro kinase assay.[15][16][17][18][19][20]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
In a microcentrifuge tube or 96-well plate, combine:
-
Recombinant CK2 enzyme.
-
CK2-specific peptide substrate.
-
Varying concentrations of LY303511 or vehicle control.
-
Reaction buffer.
-
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Kinase Reaction and Detection:
-
Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radiometric detection, or for use with ADP-Glo™ or similar non-radioactive kits).
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the incorporation of phosphate into the substrate using a scintillation counter or luminescence reader, depending on the assay format.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
LY303511 hydrochloride is a versatile pharmacological agent with a range of well-characterized PI3K-independent activities. Its ability to inhibit the mTORC1 pathway, CK2, and BET bromodomains, coupled with its capacity to induce ROS and G2/M cell cycle arrest, makes it a valuable tool for dissecting complex cellular signaling networks. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and leverage the unique properties of LY303511 in their studies. Further investigation into its potential as a protein disulfide isomerase inhibitor and the precise quantification of its inhibitory effects on CK2 and Kv channels will undoubtedly provide a more complete understanding of its therapeutic potential.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane-bound proteindisulfide isomerase (PDI) is involved in regulation of surface expression of thiols and drug sensitivity of B-CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. mesoscale.com [mesoscale.com]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of casein kinase 2 induces cell death in tyrosine kinase inhibitor resistant chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
The Role of LY 303511 Hydrochloride in mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 303511 hydrochloride has emerged as a significant tool for dissecting the complexities of the mTOR signaling pathway. As a structural analog of the well-characterized PI3K inhibitor LY294002, this compound distinguishes itself by selectively inhibiting the mammalian target of rapamycin (mTOR) without direct inhibition of phosphatidylinositol 3-kinase (PI3K) activity. This unique profile allows for the specific investigation of mTOR-downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key components of the mTOR pathway, and detailed experimental protocols for its characterization.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous cancers, making its components attractive targets for therapeutic intervention. While many inhibitors target upstream nodes such as PI3K, the ability to selectively modulate mTOR activity provides a more nuanced approach to understanding and potentially treating these diseases. This compound offers such a tool, enabling the decoupling of mTOR-dependent events from direct PI3K inhibition. This document serves as a comprehensive resource for researchers employing this compound in their studies of mTOR signaling.
Mechanism of Action
This compound exerts its primary effects through the inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. In specific cellular contexts, such as human lung adenocarcinoma A549 cells, LY 303511 has been shown to inhibit the mTOR-dependent phosphorylation of the p70 S6 kinase (S6K), a key downstream effector of mTORC1.[1] This action is similar to that of rapamycin. However, unlike broad PI3K/mTOR inhibitors, LY 303511 does not inhibit the PI3K-dependent phosphorylation of Akt.[1]
Interestingly, LY 303511 also exhibits mTOR-independent activities. It has been reported to inhibit casein kinase 2 (CK2), a kinase involved in cell growth and proliferation, and to block voltage-gated potassium (Kv) channels.[1] These off-target effects should be considered when interpreting experimental results.
Quantitative Data
Comprehensive quantitative data on the inhibitory activity of this compound against mTORC1 and mTORC2 is not widely available in the public domain. One source explicitly states "IC50 Value: N/A" for mTOR inhibition. However, some quantitative data for its off-target activities have been reported.
| Target | Assay Type | Cell Line/System | IC50/Parameter | Reference |
| mTORC1/mTORC2 | Kinase Assay | - | Not Available | - |
| Voltage-gated potassium (Kv) channels | Electrophysiology | MIN6 insulinoma cells | 64.6 ± 9.1 μM | [2] |
| Casein Kinase 2 (CK2) | In vitro kinase assay | - | Inhibition observed, specific IC50 not consistently reported. | [1] |
Signaling Pathways
The following diagrams illustrate the role of this compound in the mTOR signaling pathway and a general experimental workflow for its characterization.
Caption: Role of LY 303511 in the mTOR Signaling Pathway.
Caption: General experimental workflow for characterizing LY 303511.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma), PC-3 (human prostate adenocarcinoma), or other relevant cell lines.
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment: Seed cells in appropriate culture vessels. Allow cells to adhere and reach desired confluency (typically 50-70%). Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 1, 6, 24, or 48 hours).
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
In Vitro mTOR Kinase Assay (Representative Protocol)
-
Immunoprecipitation of mTORC1/mTORC2:
-
Lyse cells in a CHAPS-based lysis buffer.
-
Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies to immunoprecipitate the respective complexes.
-
-
Kinase Reaction:
-
Wash the immunoprecipitates with kinase assay buffer.
-
Resuspend the beads in kinase buffer containing ATP and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or GST-Akt1 for mTORC2).
-
Add varying concentrations of this compound or vehicle control.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
In Vitro Casein Kinase 2 (CK2) Assay (Representative Protocol)
-
Reaction Mixture: Prepare a reaction mixture containing recombinant CK2 enzyme, a specific CK2 peptide substrate, and kinase buffer.
-
Inhibition: Add varying concentrations of this compound or a known CK2 inhibitor (positive control) to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After cell adherence, treat with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human prostate adenocarcinoma (PC-3) cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width²)/2).
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection).[3]
-
Efficacy Assessment: Continue treatment for a defined period (e.g., 21 days) and measure tumor volume at regular intervals.[3] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
This compound is a valuable pharmacological tool for investigating mTOR signaling independently of direct PI3K inhibition. Its ability to inhibit mTORC1-mediated S6K phosphorylation provides a specific means to probe the downstream consequences of mTOR activation. However, researchers should remain cognizant of its mTOR-independent effects on targets such as casein kinase 2. The provided protocols offer a starting point for the comprehensive characterization of this compound's activity in various experimental systems. Further research is warranted to fully elucidate its inhibitory profile, including the determination of its IC50 values for mTORC1 and mTORC2, and to explore its therapeutic potential.
References
- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 303511 | CAS:154447-38-8 | MTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
The Dual-Faceted Role of LY303511 Hydrochloride: A Technical Guide to its Casein Kinase 2 Inhibitory Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY303511 hydrochloride, a close structural analog of the well-known PI3K inhibitor LY294002, has emerged as a valuable tool in cellular and molecular biology research. While often utilized as a negative control for studies involving PI3K inhibition due to its lack of activity against this kinase, LY303511 possesses a distinct inhibitory profile of its own.[1] A significant body of evidence demonstrates that LY303511 exerts anti-proliferative effects through the inhibition of Casein Kinase 2 (CK2), a ubiquitous and highly conserved serine/threonine kinase implicated in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[2][3][4] This technical guide provides an in-depth exploration of the core mechanism of LY303511 as a CK2 inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Quantitative Data: Inhibitory Potency of LY303511 against Casein Kinase 2
The inhibitory activity of LY303511 against Casein Kinase 2 has been characterized in vitro, often in direct comparison to its analog, LY294002. The following table summarizes the key quantitative findings.
| Compound | Target Kinase | IC50 Value | Notes |
| LY303511 hydrochloride | Casein Kinase 2 (CK2) | ~980 nM (estimated) | The approximate IC50 for LY294002 was found to be one-tenth that for LY303511.[3] |
| LY294002 | Casein Kinase 2 (CK2) | 98 nM | A potent inhibitor of CK2 in addition to its well-known PI3K inhibitory activity.[2][5][6][7] |
Experimental Protocols: In Vitro Casein Kinase 2 Inhibition Assay
The following protocol outlines a standard in vitro kinase assay to determine the inhibitory effect of LY303511 hydrochloride on CK2 activity. This method is based on the principles of radiometric or luminescence-based ATP detection assays.
Materials:
-
Recombinant human Casein Kinase 2 (CK2) enzyme
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
LY303511 hydrochloride
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP (for radiometric assay) or an ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture by adding the kinase assay buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add varying concentrations of LY303511 hydrochloride to the wells. A vehicle control (e.g., DMSO) should be included.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. For a radiometric assay, this will be [γ-³²P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence-based Assay (e.g., ADP-Glo™):
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis: Calculate the percentage of CK2 activity for each concentration of LY303511 relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological context of CK2 inhibition by LY303511, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Casein Kinase 2 Signaling Pathway and Inhibition by LY303511.
Caption: Experimental Workflow for Assessing CK2 Inhibition by LY303511.
Conclusion
LY303511 hydrochloride serves as a critical research compound, not merely as a negative control for PI3K, but as a direct inhibitor of Casein Kinase 2. Its ability to induce anti-proliferative effects through an mTOR-independent mechanism highlights the importance of CK2 in cell cycle regulation and survival.[2][5] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of CK2 and for those in drug development exploring novel therapeutic avenues targeting this key kinase. Understanding the specific inhibitory profile of LY303511 is paramount for the accurate interpretation of experimental results and for the advancement of our knowledge of cellular signaling pathways.
References
- 1. frontiersin.org [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to the Biological Function of LY303511 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY303511 hydrochloride is a synthetic small molecule, structurally analogous to the well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002. However, its biological activity profile is distinct, positioning it as a unique tool for cellular signaling research and a potential therapeutic agent. This document provides a comprehensive overview of the biological functions of LY303511, detailing its mechanism of action, impact on critical signaling pathways, and methodologies for its study. Quantitative data are summarized, and key experimental protocols are provided to facilitate further investigation.
Core Mechanism of Action
LY303511 exerts its biological effects through a multi-faceted mechanism that is notably independent of PI3K inhibition. Unlike its analog LY294002, LY303511 does not inhibit the PI3K-dependent phosphorylation of Akt.[1][2] Its primary modes of action are the inhibition of the mammalian target of rapamycin (mTOR), inhibition of casein kinase 2 (CK2), and the induction of oxidative stress.
mTOR-Dependent Inhibition
LY303511 functions as an inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] In human lung epithelial adenocarcinoma (A549) cells, LY303511 was shown to inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a key downstream effector of mTORC1.[1][3] This inhibition of the mTOR pathway contributes to the anti-proliferative effects of the compound.
mTOR-Independent Inhibition: Casein Kinase 2 (CK2)
In addition to its effects on mTOR, LY303511 also demonstrates inhibitory activity against casein kinase 2 (CK2), a constitutively active serine/threonine kinase involved in the regulation of cell cycle progression.[1][3] The inhibition of CK2 represents an mTOR-independent mechanism through which LY303511 can exert its anti-proliferative effects, particularly its ability to induce G2/M cell cycle arrest.[1]
Induction of Oxidative Stress
A novel, PI3K-independent mechanism of LY303511 is the induction of intracellular hydrogen peroxide (H₂O₂) production.[4][5] This increase in reactive oxygen species (ROS) can sensitize tumor cells to apoptosis induced by other chemotherapeutic agents.[4][5][6] This pro-oxidant activity contributes significantly to its synergistic effects when used in combination therapies.
Other Reported Activities
LY303511 has also been reported to block voltage-gated potassium (Kv) channels and inhibit IL-1β-stimulated NF-κB activation.[3][7]
Impact on Cellular Signaling Pathways
LY303511 modulates several critical signaling pathways, leading to its observed anti-proliferative and pro-apoptotic effects.
The PI3K/Akt/mTOR Signaling Pathway
While LY303511 does not directly inhibit PI3K, it acts downstream on mTOR. By inhibiting mTORC1, it disrupts the phosphorylation of key substrates like S6K and 4E-BP1, which are critical for protein synthesis and cell growth. This leads to a reduction in cell proliferation and can induce a G1 cell cycle arrest.[1][8]
Figure 1: Simplified mTOR signaling pathway showing the inhibitory point of LY303511.
Cell Cycle Regulation
LY303511 induces cell cycle arrest at both the G1 and G2/M phases.[1][8] The G1 arrest is consistent with mTOR inhibition, while the G2/M arrest is attributed to its mTOR-independent activity, likely through the inhibition of CK2.[1] This dual-phase inhibition distinguishes its action from rapamycin, which primarily causes G1 arrest.[1]
Apoptosis and Drug Sensitization
LY303511 can induce apoptosis in cancer cells and, significantly, sensitizes them to other apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) and vincristine.[2][4][7] This sensitization is mediated by the intracellular production of hydrogen peroxide, which creates a permissive environment for the execution of apoptosis.[4][5]
Figure 2: LY303511-induced ROS production sensitizes cancer cells to apoptosis.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of LY303511 hydrochloride.
| Target/Process | Metric | Value | Cell Line/System | Reference |
| Voltage-gated K+ channels | IC50 | 64.6 ± 9.1 μM | MIN6 insulinoma cells | [3][6][7] |
| mTOR Inhibition | IC50 | Not Reported | In vitro/Cell-based | [1][3] |
| Casein Kinase 2 Inhibition | IC50 | Not Reported | In vitro | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of LY303511 against mTOR or CK2.
Materials:
-
Recombinant active mTOR or CK2 enzyme
-
Specific peptide or protein substrate (e.g., GST-S6K1 for mTORC1, specific peptide for CK2)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
LY303511 hydrochloride dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of LY303511 in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, the recombinant enzyme, and the specific substrate.
-
Add the desired concentration of LY303511 or vehicle control (DMSO) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Complete culture medium
-
96-well cell culture plates
-
LY303511 hydrochloride
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of LY303511 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of LY303511 or vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Cells treated with LY303511 and/or other agents
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with LY303511, a co-treatment agent, or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
In Vivo Tumor Xenograft Study
The following protocol is based on the study by Kristof et al. (2005) using human prostate adenocarcinoma cells.[1][8]
Figure 3: General workflow for an in vivo xenograft study with LY303511.
Materials:
-
Human prostate adenocarcinoma (PC-3) cells
-
Matrigel
-
Athymic nude mice
-
LY303511 hydrochloride
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Culture PC-3 cells under standard conditions.
-
Harvest the cells and resuspend them in a solution of 20% Matrigel in an appropriate buffer.
-
Subcutaneously inject 1 x 10⁶ PC-3 cells into the flank of each nude mouse.
-
Allow the tumors to grow to a volume of approximately 150 mm³. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer LY303511 (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection.
-
Measure tumor volumes at regular intervals (e.g., every 2-3 days) for the duration of the study (e.g., 21 days).
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
Conclusion and Therapeutic Potential
LY303511 hydrochloride is a multifaceted compound with significant anti-proliferative and pro-apoptotic properties in various cancer models. Its unique mechanism of action, which combines mTOR inhibition, CK2 inhibition, and induction of oxidative stress, all independent of PI3K, makes it a valuable tool for cancer research.[1] Furthermore, its ability to sensitize cancer cells to other therapies and its demonstrated in vivo efficacy suggest that LY303511 or its derivatives hold therapeutic potential, particularly in the context of cancers that are resistant to conventional therapies.[1][8] Further research is warranted to fully elucidate its therapeutic window and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
The In-Depth Technical Guide to Utilizing LY303511 Hydrochloride as a Negative Control for LY294002
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LY303511 hydrochloride and its critical role as a negative control for the widely used phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. Understanding the distinct molecular activities of these compounds is paramount for the accurate interpretation of experimental data and the advancement of research in cell signaling and drug discovery. This document outlines their mechanisms of action, presents comparative quantitative data, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows.
Introduction: The Importance of a Valid Negative Control
LY294002 is a potent and reversible inhibitor of all Class I PI3K isoforms, making it a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, which is crucial in cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3] However, like many small molecule inhibitors, LY294002 is not entirely specific and can exhibit off-target effects, notably inhibiting other kinases like casein kinase 2 (CK2) and DNA-dependent protein kinase (DNA-PK).[1][2][4]
To distinguish the cellular effects mediated by PI3K inhibition from these off-target activities, a reliable negative control is essential. LY303511 hydrochloride is a close structural analog of LY294002 that is inactive against PI3K.[5] This inactivity makes it an ideal negative control, allowing researchers to attribute observed biological effects specifically to the inhibition of the PI3K pathway when comparing the activity of LY294002 and LY303511. Recent studies have also indicated that both LY294002 and LY303511 can have effects on cellular processes independent of PI3K, such as the induction of intracellular hydrogen peroxide and modulation of ion channels, further highlighting the importance of using this negative control to dissect these PI3K-independent effects.[5][6]
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory concentrations (IC50) of LY294002 and LY303511 against various PI3K isoforms and other kinases, providing a clear quantitative comparison of their activities.
Table 1: Inhibitory Activity (IC50) against Class I PI3K Isoforms
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| LY294002 | 0.5 µM | 0.97 µM | 0.57 µM | - |
| LY303511 | >50 µM | >50 µM | >50 µM | >50 µM |
Data compiled from multiple sources.[1][2][3][7]
Table 2: Inhibitory Activity (IC50) against Off-Target Kinases
| Compound | CK2 | DNA-PK | mTOR |
| LY294002 | 98 nM | 1.4 µM | 2.5 µM |
| LY303511 | Not widely reported | Not widely reported | Not widely reported |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Comparing LY294002 and LY303511.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of LY294002 and LY303511.
In Vitro PI3K Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of PI3K and its inhibition by the test compounds.
Materials:
-
Purified, recombinant PI3K enzymes (Class IA and IB)
-
ATP (Adenosine Triphosphate), [γ-³²P]ATP
-
Phosphatidylinositol (PI) as substrate
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EGTA)
-
LY294002 and LY303511 stock solutions (in DMSO)
-
PBS (Phosphate Buffered Saline)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of LY294002 and LY303511 in the kinase reaction buffer.
-
In a reaction tube, combine the purified PI3K enzyme, PI substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (final concentration typically 1 µM).
-
Incubate the reaction mixture for 1 hour at room temperature (approximately 24°C).
-
Terminate the reaction by adding an excess of PBS.
-
Spot the reaction mixture onto a TLC plate and separate the phosphorylated product (PIP) from the unreacted ATP.
-
Quantify the amount of ³²P-labeled PIP using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line with an active PI3K pathway)
-
Complete cell culture medium
-
96-well cell culture plates
-
LY294002 and LY303511 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of LY294002 and LY303511 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the dose-response curves to determine the IC50 values for cell growth inhibition.
Western Blot Analysis of Akt Phosphorylation
This technique is used to determine the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm the on-target effect of LY294002.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
LY294002 and LY303511 stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with LY294002, LY303511, or vehicle control at the desired concentrations and for the appropriate time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and β-actin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of Akt phosphorylation in each treatment group.
Conclusion
LY303511 hydrochloride serves as an indispensable negative control for studies involving the PI3K inhibitor LY294002. Its structural similarity and lack of inhibitory activity against PI3K allow for the clear delineation of PI3K-dependent and -independent cellular effects. By employing the rigorous experimental protocols and data analysis strategies outlined in this guide, researchers can enhance the validity and impact of their findings in the complex field of cell signaling and drug development. The careful use of LY303511 will undoubtedly contribute to a more precise understanding of the multifaceted roles of the PI3K pathway in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. targetmol.com [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols for LY303511 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY303511 hydrochloride is a potent inhibitor of the mammalian target of rapamycin (mTOR) and has been shown to exert its effects through both mTOR-dependent and independent pathways.[1][2] Unlike its structural analog LY294002, LY303511 inhibits mTOR without significantly affecting phosphatidylinositol 3-kinase (PI3K) activity, making it a valuable tool for dissecting these signaling pathways.[1][2] Furthermore, LY303511 has been demonstrated to inhibit casein kinase 2 (CK2) and induce the production of intracellular reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines.[1][3][4]
These application notes provide detailed protocols for a range of in vitro assays to characterize the activity of LY303511 hydrochloride. The methodologies cover the assessment of its impact on key signaling pathways, cell proliferation, and apoptosis.
Data Presentation
The following tables summarize quantitative data for LY303511 hydrochloride in various in vitro assays.
Table 1: Inhibition of Cell Proliferation by LY303511 Hydrochloride
| Cell Line | Assay Type | IC50 | Reference |
| A549 (Human Lung Carcinoma) | BrdU Incorporation | ~50 µM | [5] |
| Primary Pulmonary Artery Smooth Muscle | Cell Counting | Not Specified | [1] |
| LNCaP (Human Prostate Carcinoma) | Colony Formation | Effective at 25 µM | [6] |
| CAL 27 (Oral Squamous Carcinoma) | MTS Assay | Dose-dependent decrease | [4] |
| SCC-9 (Oral Squamous Carcinoma) | MTS Assay | Dose-dependent decrease | [4] |
Table 2: Effects of LY303511 Hydrochloride on Signaling Pathways
| Target | Assay Type | Cell Line | Effect | Reference |
| mTOR | Western Blot (p-S6K) | A549 | Inhibition | [1] |
| PI3K | Western Blot (p-Akt) | A549 | No significant inhibition | [1] |
| Casein Kinase 2 (CK2) | In vitro kinase assay | N/A | Inhibition | [1] |
Signaling and Experimental Workflow Diagrams
Caption: Signaling pathways affected by LY303511 hydrochloride.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol details the procedure to assess the phosphorylation status of S6K and Akt, key downstream effectors of the mTOR and PI3K pathways, respectively.
Materials:
-
Cell Line: A549 (human lung carcinoma) or other suitable cell line.
-
Reagents: LY303511 hydrochloride, complete culture medium, phosphate-buffered saline (PBS), RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibodies (anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibody, and enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of LY303511 hydrochloride (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein and the loading control.
In Vitro Casein Kinase 2 (CK2) Activity Assay
This protocol describes a method to directly measure the inhibitory effect of LY303511 on CK2 enzymatic activity.
Materials:
-
Reagents: Recombinant human CK2 enzyme, CK2-specific peptide substrate, LY303511 hydrochloride, kinase assay buffer, [γ-³²P]ATP, P81 phosphocellulose paper, and scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, CK2 peptide substrate, and varying concentrations of LY303511 hydrochloride.
-
Enzyme Addition: Add the recombinant CK2 enzyme to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction and Spotting: Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of CK2 activity inhibition for each LY303511 concentration relative to the vehicle control.
Cell Proliferation (MTS) Assay
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Cell Lines: A549, CAL 27, SCC-9, or other relevant cancer cell lines.
-
Reagents: LY303511 hydrochloride, complete culture medium, and MTS reagent.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment, treat with a serial dilution of LY303511 hydrochloride for 24-72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Annexin V/7-AAD Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell Line: LNCaP or other suitable cell line.
-
Reagents: LY303511 hydrochloride, Annexin V-FITC (or other fluorophore), 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI), and 1X Binding Buffer.
Procedure:
-
Cell Treatment: Treat cells with LY303511 hydrochloride for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and 7-AAD to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the generation of intracellular ROS using the fluorescent probe DCFH-DA.
Materials:
-
Cell Line: LNCaP or other relevant cell line.
-
Reagents: LY303511 hydrochloride, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and cell culture medium.
Procedure:
-
Cell Treatment: Treat cells with LY303511 hydrochloride for a specified time.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 5-10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Quantify the change in fluorescence intensity relative to control cells.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. bioquochem.com [bioquochem.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
Application Notes and Protocols for LY 303511 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY 303511 hydrochloride in cell culture experiments. This document includes detailed protocols for cell treatment, analysis of its effects on cell viability and signaling pathways, and a summary of effective concentrations in various cell lines.
Introduction
This compound is a potent research compound and a structural analog of the well-known PI3K inhibitor, LY294002.[1][2][3] However, LY 303511 does not inhibit the phosphoinositide 3-kinase (PI3K) pathway.[1][2][3][4][5][6][7] Its mechanism of action is multifaceted and PI3K-independent, involving the inhibition of the mammalian target of rapamycin (mTOR), the generation of intracellular hydrogen peroxide (H₂O₂), and the inhibition of casein kinase 2 (CK2).[4][5][8][9] These actions lead to the induction of apoptosis, inhibition of cell proliferation, and sensitization of cancer cells to other therapeutic agents.[4][5][6][10]
Data Presentation
The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Treatment Concentration | Incubation Time | Observed Effect |
| LNCaP | Prostate Carcinoma | 25 µmol/L | 1 hour (pre-incubation) | Sensitization to vincristine-induced apoptosis.[4] |
| A549 | Lung Carcinoma | 1-100 µM | 24 hours | Inhibition of mTOR-dependent S6K phosphorylation.[11] |
| A549 | Lung Carcinoma | 100 µM | 24 hours | Inhibition of cell proliferation and DNA synthesis.[9][11] |
| Primary Pulmonary Artery Smooth Muscle Cells | Smooth Muscle | Not specified | Not specified | Blocked proliferation without causing apoptosis.[5] |
| SHEP-1 | Neuroblastoma | 12.5, 25, or 50 μM | 1 hour (pre-incubation) | Sensitization to TRAIL-induced apoptosis.[1] |
| MIN6 | Insulinoma | IC₅₀ = 64.6 µM | Not specified | Blockade of voltage-gated potassium (Kv) channels.[1][12] |
| Oral Cancer Cells (CAL 27, SCC-9) | Squamous Cell Carcinoma | Dose-dependent | Not specified | Decreased cell survival.[10][11] |
Table 2: IC₅₀ Values of this compound
| Parameter | Cell Line/Target | IC₅₀ Value |
| Blockade of K+ channels | MIN6 insulinoma cells | 64.6 ± 9.1 μM[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of LY 303511 on the viability of cancer cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., A549, LNCaP)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 200 µM).[11]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LY 303511. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for Akt Phosphorylation
This protocol is used to confirm that LY 303511 does not inhibit the PI3K/Akt signaling pathway.
Materials:
-
This compound
-
LY294002 (as a positive control for PI3K inhibition)
-
Target cell line (e.g., LNCaP)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Cell Culture and Treatment: Plate 1.5 × 10⁶ to 2 × 10⁶ LNCaP cells and incubate.[4] Treat the cells with 25 µmol/L LY 303511 and 25 µmol/L LY294002 for 1 hour.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated Akt between the different treatment groups. A lack of change in phospho-Akt levels in LY 303511-treated cells confirms its PI3K-independent mechanism.
Protocol 3: Measurement of Intracellular Hydrogen Peroxide (H₂O₂)
This protocol measures the generation of reactive oxygen species (ROS) induced by LY 303511.
Materials:
-
This compound
-
Target cell line (e.g., LNCaP)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat approximately 0.8 × 10⁶ LNCaP cells with the desired concentration of LY 303511 (e.g., 25 µmol/L) for 1 hour.[4]
-
DCFH-DA Loading: Load the cells with 5 µmol/L DCFH-DA for 15 minutes.[4]
-
Flow Cytometry:
-
Wash the cells to remove excess dye.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis: An increase in fluorescence intensity in LY 303511-treated cells compared to control cells indicates an increase in intracellular H₂O₂.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by LY 303511 and a typical experimental workflow.
Caption: PI3K-Independent Signaling Pathways of LY 303511.
Caption: General Experimental Workflow for LY 303511 Treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LY 303511 | CAS:154447-38-8 | MTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Dissolving LY 303511 Hydrochloride for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 303511 hydrochloride is a widely utilized compound in preclinical research, primarily as a negative control for the PI3K inhibitor LY294002. It exhibits its own distinct biological activities, including the inhibition of mTOR-dependent and independent pathways and the modulation of voltage-gated potassium channels.[1][2][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo studies, along with data on its solubility in various solvents and its known signaling pathways.
Solubility Data
The solubility of this compound varies across different solvents. The following table summarizes the solubility data from various suppliers. It is crucial to note that for optimal results, especially when preparing high-concentration stock solutions, using a freshly opened bottle of high-purity solvent (e.g., DMSO) is recommended.[4]
| Solvent | Concentration (w/v) | Molar Concentration (approx.) | Notes | Source |
| DMSO | 100 mg/mL | ~261 mM | --- | |
| DMSO | 20 mg/mL | ~52 mM | --- | [1] |
| DMSO | --- | 100 mM | --- | [2][5] |
| Ethanol | 1 mg/mL | ~2.6 mM | --- | [1] |
| Ethanol | --- | 100 mM | --- | |
| DMF | 5 mg/mL | ~13 mM | --- | [1] |
| PBS (pH 7.2) | 0.1 mg/mL | ~0.26 mM | Limited solubility | [1] |
| Water | 1 mg/mL | 2.92 mM | Requires sonication to aid dissolution. | [4] |
| 1 eq. HCl | --- | 100 mM | --- | [2] |
Note: The molecular weight of this compound (C₁₉H₁₈N₂O₂ · 2HCl) is approximately 379.3 g/mol , and the free base (C₁₉H₁₈N₂O₂) is 306.36 g/mol . Calculations for molarity should be based on the specific form of the compound used. Some datasheets may refer to the free base.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For most cell-based assays, a high-concentration stock solution in DMSO is recommended.
Materials:
-
This compound powder
-
Anhydrous/spectroscopic grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication or warming the tube at 37°C can aid dissolution.[5]
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Workflow for preparing this compound stock solutions for in vitro use.
Preparation of Working Solutions for In Vivo Experiments
For animal studies, it is crucial to prepare a biocompatible formulation. The following protocol describes a common vehicle for intraperitoneal administration. It is recommended to prepare this working solution fresh on the day of use. [4]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol (Example for a 10 mg/kg dose):
-
Prepare a clear stock solution in DMSO first.
-
Vehicle Formulation: The final vehicle composition will be a ratio of the components. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Preparation Steps (for 1 mL of final solution): a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution of this compound. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. e. Mix until the solution is homogeneous. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
This formulation results in a final drug concentration of 2.5 mg/mL. The dosing volume can then be adjusted based on the animal's weight to achieve the desired dose (e.g., 10 mg/kg).
Signaling Pathways
LY 303511 was initially developed as a negative control for the PI3K inhibitor LY294002, as it does not inhibit PI3K-dependent phosphorylation of Akt.[1][3] However, it exerts its own biological effects, primarily through the inhibition of the mTOR pathway, leading to reduced phosphorylation of its downstream target S6K.[1][3] Additionally, LY 303511 has been shown to inhibit casein kinase 2 (CK2), which is involved in cell cycle progression.[3] It also blocks voltage-gated potassium (Kv) channels.[1][2] In some cancer cell lines, LY 303511 can enhance TRAIL-induced apoptosis.[1][4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
Application Notes and Protocols for In Vivo Administration of LY303511 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY303511 hydrochloride is a structural analog of the well-known PI3K inhibitor LY294002. However, LY303511 distinguishes itself by not inhibiting the phosphatidylinositol 3-kinase (PI3K) pathway. Instead, it exerts its effects through the inhibition of the mammalian target of rapamycin (mTOR) and other mTOR-independent mechanisms, such as the inhibition of casein kinase 2 (CK2).[1][2][3] Its mode of action also involves the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.[4] These characteristics make LY303511 a valuable tool for investigating mTOR signaling and as a potential therapeutic agent. In vivo studies have demonstrated its efficacy in inhibiting tumor growth in various cancer models.[1][4]
This document provides a comprehensive guide for the in vivo administration of LY303511 hydrochloride, summarizing key data from existing literature and offering detailed experimental protocols.
Data Presentation
In Vivo Efficacy and Administration of LY303511 Hydrochloride
| Parameter | Animal Model | Tumor Model | Administration Route | Dosage | Study Duration | Outcome | Reference |
| Efficacy | Athymic Mice | Human Prostate Adenocarcinoma (PC-3) Xenograft | Intraperitoneal (IP) | 10 mg/kg/day | 21 days | Inhibition of tumor growth | [1][2][5] |
| Efficacy | Zebrafish | Oral Cancer (CAL 27) Xenograft | Not specified | Not specified | Not specified | Inhibition of tumor growth | [4] |
| Antiviral Activity | Mice | Japanese Encephalitis Virus (JEV) Infection | Oral | Not specified | Not specified | Delayed death, increased survival, reduced viral load | [5] |
Pharmacokinetic Parameters
Publicly available literature does not provide specific pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and oral bioavailability for LY303511 hydrochloride. Researchers should consider conducting preliminary pharmacokinetic studies to determine these parameters in their specific animal models and experimental setups.
| Parameter | Value | Remarks |
| Cmax (Maximum Plasma Concentration) | Not Available | Recommended to be determined empirically. |
| Tmax (Time to Maximum Concentration) | Not Available | Recommended to be determined empirically. |
| Half-life (t1/2) | Not Available | Recommended to be determined empirically. |
| Bioavailability | Not Available | Recommended to be determined empirically. |
Toxicology and Safety
| Parameter | Animal Model | Dosage | Observation | Reference |
| Overt Toxicity | Athymic Mice | 10 mg/kg/day (IP) for up to 20 days | No overt toxicity (e.g., weight loss, decreased activity) was observed. | [1] |
| Maximum Tolerated Dose (MTD) | Not Available | A formal MTD study has not been reported in the available literature. |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in a Mouse Xenograft Model
This protocol is based on studies demonstrating the efficacy of LY303511 in a human prostate adenocarcinoma (PC-3) xenograft model in athymic mice.[1][2][5]
Materials:
-
LY303511 hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
Athymic nude mice (e.g., BALB/c nude)
-
PC-3 human prostate adenocarcinoma cells
-
Matrigel
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Culture PC-3 cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Preparation of LY303511 Hydrochloride Solution (for a 10 mg/kg dose):
-
Vehicle Preparation: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Drug Formulation: For a final concentration of 1 mg/mL (assuming an average mouse weight of 20g and an injection volume of 200 µL), dissolve the required amount of LY303511 hydrochloride in the vehicle. It is recommended to prepare the solution fresh daily. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
-
Administration:
-
Begin treatment when tumors reach an average volume of approximately 150 mm3.
-
Administer LY303511 hydrochloride solution or vehicle control via intraperitoneal (IP) injection at a dose of 10 mg/kg/day.
-
-
Monitoring and Endpoint:
-
Continue daily administration for the duration of the study (e.g., 21 days).
-
Monitor tumor volume and the general health of the animals (body weight, activity, etc.) regularly.
-
At the end of the study, euthanize the animals according to institutional guidelines and collect tumors for further analysis.
-
Protocol 2: Oral Administration (General Guidance)
While a detailed protocol for oral administration is not available in the cited literature, one study mentions its use in a JEV-infected mouse model.[5] Researchers wishing to explore this route should consider the following general guidance:
-
Vehicle Selection: The suitability of the DMSO/PEG300/Tween-80/Saline vehicle for oral gavage should be assessed. Alternative oral formulation vehicles may be necessary.
-
Dose-Ranging Studies: It is crucial to perform initial dose-ranging and pharmacokinetic studies to determine the oral bioavailability and effective dose of LY303511 hydrochloride.
-
Administration Technique: Oral gavage is a standard method for precise oral dosing in mice.
Mandatory Visualizations
Signaling Pathways of LY303511
Caption: Signaling pathways affected by LY303511.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for LY303511 Hydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY303511 hydrochloride is a structural analog of the PI3K inhibitor LY294002, however, it operates through a phosphoinositide 3-kinase (PI3K)-independent mechanism.[1][2][3] Preclinical studies have demonstrated its potential as an anti-neoplastic agent. These application notes provide detailed protocols for the use of LY303511 hydrochloride in xenograft mouse models, based on published research, to facilitate further investigation into its therapeutic efficacy.
Mechanism of Action
LY303511 exerts its anti-cancer effects through a multi-faceted approach that is independent of the PI3K/Akt pathway.[1][3] Its primary mechanisms include:
-
Inhibition of mTOR: LY303511 inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2][3]
-
Induction of Oxidative Stress: The compound leads to an increase in intracellular hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce apoptosis in tumor cells.[1]
-
Inhibition of Casein Kinase 2 (CK2): LY303511 has been shown to inhibit CK2, a kinase involved in cell cycle progression.[3]
This unique mechanism of action makes LY303511 a compound of interest for cancers that are resistant to conventional PI3K inhibitors.
Data Presentation
In Vivo Tumor Growth Inhibition of PC-3 Xenografts
The following table summarizes the quantitative data on the effect of LY303511 hydrochloride on the growth of human prostate adenocarcinoma (PC-3) xenografts in athymic nude mice.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume at Day 1 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Intraperitoneal | ~150 | Data not available | N/A |
| LY303511 HCl | 10 mg/kg/day | Intraperitoneal | ~150 | Significantly inhibited | Statistically Significant |
Note: The referenced study reported a statistically significant inhibition of tumor growth but did not provide specific mean tumor volumes for all time points in the abstract. The data indicates a significant difference in the rate of tumor growth between the treated and untreated groups over the 21-day period.
Experimental Protocols
Protocol 1: Human Prostate Cancer Xenograft Mouse Model
This protocol details the procedure for establishing a subcutaneous xenograft model using the PC-3 human prostate adenocarcinoma cell line and subsequent treatment with LY303511 hydrochloride.
Materials:
-
PC-3 human prostate adenocarcinoma cell line
-
Athymic nude mice (male, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
LY303511 hydrochloride
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture PC-3 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest the PC-3 cells using trypsin.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the athymic nude mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ PC-3 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow.
-
Measure the tumor dimensions 2-3 times per week using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (length x width²)/2 .
-
-
Treatment Initiation:
-
Randomize the mice into treatment and control groups when the mean tumor volume reaches approximately 150 mm³.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of LY303511 hydrochloride in a suitable solvent (e.g., DMSO).
-
On each day of treatment, freshly prepare the dosing solution by diluting the stock solution in the vehicle to a final concentration for a 10 mg/kg dose. The final DMSO concentration should be kept low to minimize toxicity. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Administer the LY303511 hydrochloride solution (10 mg/kg) or an equivalent volume of the vehicle to the respective groups via intraperitoneal injection daily for the duration of the study (e.g., 10 or 20 days).[2]
-
-
Endpoint and Data Analysis:
-
Continue to monitor tumor growth and the general health of the mice throughout the 21-day study period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the efficacy of LY303511 hydrochloride.
-
Mandatory Visualization
Caption: Mechanism of action of LY303511 hydrochloride.
Caption: Experimental workflow for the xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY303511 Hydrochloride for Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY303511 hydrochloride is a chemical compound structurally related to LY294002, a well-known inhibitor of phosphoinositide 3-kinase (PI3K). Initially developed as a negative control for LY294002 due to its lack of PI3K inhibitory activity, subsequent research has revealed that LY303511 possesses its own distinct biological activities, particularly in the context of cell proliferation and apoptosis.[1] Notably, LY303511 can induce apoptosis and sensitize cancer cells to other therapeutic agents through mechanisms independent of the PI3K/Akt pathway.[2][3] These properties make it a valuable tool for investigating PI3K-independent signaling pathways involved in cell death and for exploring potential therapeutic strategies that are effective even in tumors with resistance to PI3K inhibitors.
This document provides detailed application notes on the mechanisms of action of LY303511 and comprehensive protocols for its use in apoptosis induction studies.
Mechanism of Action
LY303511 exerts its effects on apoptosis primarily through two interconnected mechanisms: the generation of intracellular reactive oxygen species (ROS) and the sensitization of tumor cells to extrinsic apoptotic stimuli.
1. PI3K-Independent Induction of Intracellular Hydrogen Peroxide (H₂O₂)
A primary mechanism of action for LY303511 is the induction of intracellular hydrogen peroxide (H₂O₂).[2][3] Unlike its analogue LY294002, which inhibits the pro-survival PI3K/Akt pathway, LY303511's ability to increase H₂O₂ levels is independent of PI3K inhibition.[2][3] This elevation of intracellular H₂O₂ creates a permissive environment for the execution of apoptosis, effectively lowering the threshold for cell death induction by other stimuli.[2][3] Studies have shown that the overexpression of catalase, an enzyme that degrades H₂O₂, can block the apoptosis-sensitizing effects of LY303511.[2][3]
2. Sensitization to Chemotherapeutic Agents and TRAIL
Pre-treatment with LY303511 has been demonstrated to significantly enhance the apoptotic effects of conventional chemotherapeutic drugs like vincristine and the death ligand TRAIL.[2][4] In the case of vincristine, LY303511-induced H₂O₂ production leads to increased activation of caspase-2 and caspase-3.[2]
When combined with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), LY303511 amplifies the apoptotic signal by:
-
Downregulating cFLIP(S): A key inhibitor of the extrinsic apoptosis pathway.[4]
-
Enhancing DR5 Oligomerization: Promoting the formation of the Death-Inducing Signaling Complex (DISC).[4]
-
Facilitating Caspase-8 Activation: Leading to the cleavage of Bid and subsequent mitochondrial membrane permeabilization.[4]
-
Promoting Mitochondrial Outer Membrane Permeabilization (MOMP): Resulting in the release of cytochrome c and Smac/DIABLO, which further activates caspase-9 and the executioner caspases.[4]
3. Inhibition of mTOR and Casein Kinase 2 (CK2)
In addition to its effects on ROS and apoptosis sensitization, LY303511 has been shown to inhibit the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2).[5][6] The inhibition of mTOR, a key regulator of cell growth and proliferation, contributes to the anti-proliferative effects of LY303511.[5][6] The inhibition of CK2, which is involved in cell cycle progression, can lead to G2/M cell cycle arrest.[5][6]
Data Presentation
Table 1: In Vitro Effects of LY303511 on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration of LY303511 | Observed Effect | Reference |
| LNCaP | Prostate Carcinoma | 25 µmol/L | Significant increase in intracellular H₂O₂.[2] | [2] |
| LNCaP | Prostate Carcinoma | 25 µmol/L (pre-incubation) | Sensitization to vincristine-induced apoptosis; increased caspase-2 and -3 activation.[2] | [2] |
| HeLa | Cervical Cancer | Not specified | Amplified TRAIL-induced apoptosis; enhanced activation of caspases-2, -3, -8, and -9.[4] | [4] |
| A549 | Lung Adenocarcinoma | Not specified | Inhibited mTOR-dependent phosphorylation of S6K; blocked cell proliferation.[5] | [5] |
| CAL 27, SCC-9 | Oral Cancer | Dose-dependent | Decreased cell survival; induction of apoptosis, ROS, and mitochondrial superoxide.[1] | [1] |
Table 2: In Vivo Effects of LY303511
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Athymic Mice | Human Prostate Adenocarcinoma | Not specified | Inhibited tumor growth.[5][7] | [5][7] |
| Zebrafish | Oral Cancer (CAL 27 xenograft) | Not specified | Inhibited tumor growth.[1] | [1] |
Mandatory Visualizations
Caption: Signaling pathway of LY303511 in apoptosis sensitization.
Caption: Workflow for studying LY303511-induced apoptosis.
Experimental Protocols
Protocol 1: Assessment of Intracellular H₂O₂ Production
This protocol is adapted from the methodology used to demonstrate LY303511's induction of ROS.[2]
Materials:
-
LY303511 hydrochloride solution (in DMSO or appropriate solvent)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells (e.g., LNCaP) in a suitable culture flask or plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of LY303511 (e.g., 25 µmol/L) for 1 hour at 37°C. Include a vehicle-only control.
-
Probe Loading: After treatment, wash the cells once with warm PBS.
-
Add serum-free medium containing 5 µmol/L DCFH-DA to the cells.
-
Incubate for 15 minutes at 37°C in the dark.
-
Cell Harvest: Harvest the cells by trypsinization, followed by centrifugation.
-
Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry: Immediately analyze the cells on a flow cytometer. Excite the DCF dye at 488 nm and measure the emission at ~525 nm (typically the FL1 channel).
-
Data Analysis: A rightward shift in the fluorescence intensity of the DCF peak in LY303511-treated cells compared to the control indicates an increase in intracellular H₂O₂.
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This is a standard protocol to quantify apoptosis and necrosis.
Materials:
-
LY303511 hydrochloride solution
-
Apoptotic inducer (e.g., Vincristine, TRAIL) - optional, for sensitization studies
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
For sensitization studies, pre-treat cells with LY303511 (e.g., 25 µmol/L) for 1 hour.
-
Add the apoptotic inducer (e.g., 0.02 µmol/L vincristine) and incubate for the desired time (e.g., 24-48 hours).
-
Include controls: untreated, LY303511 alone, and apoptotic inducer alone.
-
-
Cell Harvest: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples within 1 hour. Use a 488 nm laser for excitation and collect FITC fluorescence in FL1 and PI fluorescence in FL2 or FL3.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis of Caspase Activation
This protocol allows for the detection of cleaved (active) forms of caspases.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. An increase in the cleaved forms of caspases indicates apoptosis induction.
Protocol 4: Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
LY303511 hydrochloride solution
-
Cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: The following day, treat the cells with various concentrations of LY303511. For sensitization studies, co-treat with a low dose of another agent.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium every 2-3 days.
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Analysis: Count the number of colonies (typically defined as >50 cells) in each well. The results can be expressed as a plating efficiency and a surviving fraction relative to the control.
References
- 1. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY303511 amplifies TRAIL-induced apoptosis in tumor cells by enhancing DR5 oligomerization, DISC assembly, and mitochondrial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring LY 303511 Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of LY 303511 hydrochloride, a compound known to inhibit cell proliferation through mechanisms independent of PI3K. The following sections detail its mechanism of action and provide step-by-step protocols for key in vitro and in vivo assays to measure its biological effects.
Mechanism of Action
This compound is a structural analog of the PI3K inhibitor LY294002. However, it does not inhibit the PI3K/Akt signaling pathway.[1] Instead, its anti-proliferative effects are mediated through at least two distinct mechanisms:
-
mTOR Pathway Inhibition : LY 303511 inhibits the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth and proliferation. Specifically, it has been shown to inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a downstream effector of mTOR signaling.[1]
-
Casein Kinase 2 (CK2) Inhibition : LY 303511 also functions as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase involved in the regulation of cell cycle progression at both G1 and G2/M phases.[1]
-
Induction of Oxidative Stress : Some studies suggest that LY 303511 can induce the production of reactive oxygen species (ROS), which can lead to oxidative DNA damage and trigger apoptosis in cancer cells.[2][3]
These mechanisms collectively contribute to the observed effects of LY 303511 on the cell cycle, leading to G2/M arrest, and the induction of apoptosis.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | BrdU Incorporation | ~50 | [4] |
| CAL 27 | Oral Squamous Cell Carcinoma | MTS Assay | ~75 | [2] |
| SCC-9 | Oral Squamous Cell Carcinoma | MTS Assay | ~100 | [2] |
| OECM-1 | Oral Squamous Cell Carcinoma | MTS Assay | ~125 | [2] |
Table 2: In Vitro Cell Cycle Analysis (% of Cells in Each Phase)
Cell Line: CAL 27 (Oral Squamous Cell Carcinoma)[5]
| Treatment (24h) | % G0/G1 | % S | % G2/M |
| Control (0 µM) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 0.8 |
| 50 µM LY 303511 | 55.1 ± 1.8 | 20.1 ± 1.2 | 24.8 ± 1.1 |
| 100 µM LY 303511 | 48.7 ± 1.5 | 15.4 ± 0.9 | 35.9 ± 1.4 |
| 150 µM LY 303511 | 42.3 ± 1.2 | 10.2 ± 0.7 | 47.5 ± 1.9 |
Cell Line: SCC-9 (Oral Squamous Cell Carcinoma)[5]
| Treatment (24h) | % G0/G1 | % S | % G2/M |
| Control (0 µM) | 58.9 ± 2.5 | 28.1 ± 1.8 | 13.0 ± 0.9 |
| 50 µM LY 303511 | 53.2 ± 2.1 | 22.7 ± 1.4 | 24.1 ± 1.3 |
| 100 µM LY 303511 | 46.8 ± 1.9 | 16.5 ± 1.1 | 36.7 ± 1.7 |
| 150 µM LY 303511 | 40.1 ± 1.6 | 11.3 ± 0.8 | 48.6 ± 2.2 |
Table 3: In Vivo Tumor Growth Inhibition
Model: Human Prostate Adenocarcinoma (PC-3) Xenograft in Nude Mice[6]
| Treatment Group | Duration of Treatment | Mean Rate of Tumor Growth (mm³/day ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | 21 days | 35.2 ± 4.1 | - |
| 10 mg/kg/day LY 303511 | 5 days | 25.8 ± 3.5 | 26.7% |
| 10 mg/kg/day LY 303511 | 10 days | 18.9 ± 2.9 | 46.3% |
| 10 mg/kg/day LY 303511 | 20 days | 12.1 ± 2.2 | 65.6% |
Experimental Protocols
In Vitro Assays
1. Western Blot for Phospho-S6K (Thr389) Inhibition
This protocol details the detection of phosphorylated S6K, a downstream target of mTOR, to assess the inhibitory activity of LY 303511.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-S6K and anti-total S6K, and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize phospho-S6K levels to total S6K and the loading control.
-
-
2. Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability to determine the anti-proliferative effects of LY 303511.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTS reagent
-
Microplate reader
-
-
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTS Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
-
3. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following treatment with LY 303511.
-
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
4. Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described previously.
-
Harvest cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
5. In Vitro Casein Kinase 2 (CK2) Activity Assay
This radioactive filter paper assay measures the phosphotransferase activity of CK2.
-
Materials:
-
CK2 assay kit (containing substrate peptide, inhibitor, and buffers)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Acetone
-
Scintillation counter
-
-
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay dilution buffer, substrate peptide, and either a CK2 inhibitor (for control) or buffer.
-
Add the cell lysate or purified CK2 enzyme containing the sample to be tested for CK2 activity.
-
Initiate the reaction by adding the [γ-³²P]ATP mixture.
-
-
Incubation and Reaction Termination:
-
Incubate the reaction mixture for 10-20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
-
Washing and Counting:
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate CK2 activity based on the amount of ³²P transferred to the substrate.
-
-
6. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeable probe DCFDA to measure intracellular ROS levels.
-
Materials:
-
96-well black, clear-bottom plates
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Cell culture medium without phenol red
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Cell Seeding and Staining:
-
Seed cells in a 96-well black plate.
-
Load cells with DCFDA by incubating with the probe in serum-free medium for 30-60 minutes at 37°C.
-
Wash cells to remove excess probe.
-
-
Compound Treatment:
-
Treat the cells with this compound.
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence microplate reader.
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
-
In Vivo Assay
1. Xenograft Tumor Model
This protocol describes the evaluation of LY 303511's anti-tumor efficacy in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., PC-3)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
-
Animal balance
-
-
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells), optionally mixed with Matrigel, into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of LY 303511.
-
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating LY 303511 Hydrochloride in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases. While various signaling pathways are implicated in its pathogenesis, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival in this malignancy. LY 303511 hydrochloride, a potent inhibitor of the mammalian target of rapamycin (mTOR), offers a promising avenue for investigation. Notably, LY 303511 inhibits mTOR signaling independently of phosphatidylinositol 3-kinase (PI3K), a characteristic that may offer advantages over dual PI3K/mTOR inhibitors by potentially reducing off-target effects.[1] Furthermore, LY 303511 has been shown to inhibit casein kinase 2 (CK2), a protein kinase involved in the regulation of cell cycle progression, which could represent a dual mechanism of anti-cancer activity.[1]
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in neuroblastoma. The following sections detail the compound's mechanism of action, provide structured tables for potential data acquisition, and offer detailed protocols for key in vitro experiments.
Mechanism of Action
LY 303511 is a structural analog of LY294002 and functions as a selective inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth and proliferation.[1] Unlike its predecessor, LY 303511 does not significantly inhibit PI3K, allowing for a more targeted investigation of mTOR inhibition.[1] The mTOR signaling cascade involves two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to control protein synthesis, cell cycle progression, and survival.
In addition to its effects on the mTOR pathway, LY 303511 has been identified as an inhibitor of casein kinase 2 (CK2).[1] CK2 is a ubiquitously expressed serine/threonine kinase that phosphorylates a wide range of substrates and is implicated in the regulation of various cellular processes, including cell cycle control at both the G1/S and G2/M transitions.[1] The dual inhibition of mTOR and CK2 by LY 303511 presents a multi-pronged approach to disrupting key signaling networks that drive neuroblastoma progression.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the proposed experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | p53 Status | IC50 (µM) after 48h | IC50 (µM) after 72h |
| SK-N-AS | Non-amplified | Mutated | ||
| SH-SY5Y | Non-amplified | Wild-type | ||
| IMR-32 | Amplified | Wild-type | ||
| BE(2)-C | Amplified | Wild-type |
Table 2: Effect of this compound on Apoptosis in Neuroblastoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| SH-SY5Y | Vehicle Control | - | |
| LY 303511 | IC50 | ||
| LY 303511 | 2 x IC50 | ||
| BE(2)-C | Vehicle Control | - | |
| LY 303511 | IC50 | ||
| LY 303511 | 2 x IC50 |
Table 3: Cell Cycle Analysis of Neuroblastoma Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| SH-SY5Y | Vehicle Control | - | |||
| LY 303511 | IC50 | ||||
| BE(2)-C | Vehicle Control | - | |||
| LY 303511 | IC50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, IMR-32, BE(2)-C)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of LY 303511 to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with LY 303511 at the determined IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with LY 303511 at the IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol assesses the impact of this compound on key signaling proteins.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-Akt, anti-Akt, anti-CK2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with LY 303511 at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
References
Troubleshooting & Optimization
LY 303511 hydrochloride solubility issues and solutions
Technical Support Center: LY 303511 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with this compound. Our aim is to address common challenges related to its solubility and handling to ensure successful experimental outcomes.
Solubility Data
The solubility of this compound can vary between different lots and suppliers. The following table summarizes the reported solubility data from various sources. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mM[1][2] | 34.28 mM | - |
| 100 mg/mL | 291.70 mM | - | |
| ≥ 40 mg/mL[3] | ≥ 116.68 mM | - | |
| 20 mg/mL[4] | 58.34 mM | - | |
| Ethanol | 100 mM[1] | 100 mM | - |
| 1 mg/mL[4] | 2.92 mM | - | |
| 1 eq. HCl | 100 mM[1][2] | 100 mM | Aqueous solution |
| Water | 1 mg/mL[5] | 2.92 mM | May require sonication to dissolve[5] |
| DMF | 5 mg/mL[4] | 14.58 mM | - |
| PBS (pH 7.2) | 0.1 mg/mL[4] | 0.29 mM | Low solubility |
Molecular Weight of this compound is approximately 342.82 g/mol .
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Q1: My this compound is not dissolving completely in DMSO. What should I do?
A1: Several factors can affect the dissolution of this compound in DMSO. Here are some troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many compounds. Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Gentle warming: Gently warm the solution in a water bath at 37°C for a short period (5-10 minutes). Avoid excessive heat, as it may degrade the compound.
-
Vortexing and Sonication: After adding the solvent, vortex the solution for a few minutes. If undissolved particles remain, sonicate the solution in an ultrasonic bath for 10-15 minutes. This can help break up any clumps and facilitate dissolution.
-
Check the concentration: You may be trying to prepare a solution at a concentration higher than its solubility limit. Refer to the solubility table and consider preparing a less concentrated stock solution.
Q2: I observed precipitation when I diluted my DMSO stock solution with aqueous media. How can I prevent this?
A2: This is a common issue known as "salting out" or precipitation upon solvent exchange. Here’s how you can address it:
-
Lower the final concentration: The most straightforward solution is to use a more dilute final concentration in your aqueous buffer.
-
Use a co-solvent: If your experimental conditions permit, you can try using a small percentage of an organic co-solvent (like ethanol) in your final aqueous solution to improve solubility.
-
Prepare a fresh, dilute stock in aqueous buffer: For some experiments, it may be better to prepare a fresh, lower concentration stock solution directly in an acidic buffer (e.g., 1 eq. HCl) where it has better solubility, rather than diluting from a high-concentration DMSO stock.
-
Add the DMSO stock to the aqueous media slowly while vortexing: This can help to disperse the compound more evenly and may prevent immediate precipitation.
Q3: The reported solubility values for this compound seem inconsistent across different suppliers. Why is this, and which value should I trust?
A3: The variation in reported solubility can be due to several factors, including:
-
Different salt forms: Although specified as the hydrochloride salt, minor variations in the manufacturing process could lead to different salt forms or hydration states with slightly different solubilities.
-
Purity of the compound: Impurities can affect the solubility of the compound.
-
Method of determination: Different suppliers may use different methods to determine the solubility, leading to varied results.
Recommendation: It is always best to start with a conservative concentration based on the lower end of the reported solubility range. Perform your own small-scale solubility test with your specific lot of the compound to determine the optimal concentration for your stock solution.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.43 mg of the compound (based on a molecular weight of 342.82 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Initial Dissolution: Tightly cap the vial and vortex for 2-3 minutes to facilitate initial mixing.
-
Sonication (if necessary): If you observe any undissolved particles, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Gentle Warming (optional): If sonication is not sufficient, you can warm the solution in a 37°C water bath for 5-10 minutes.
-
Final Vortex: After the compound is completely dissolved, vortex the solution again for 1 minute to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: A workflow diagram for troubleshooting common solubility issues with this compound.
Caption: A simplified diagram showing the inhibitory effects of LY 303511 on multiple cellular targets.
References
Technical Support Center: LY303511 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY303511 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY303511 hydrochloride?
A1: LY303511 hydrochloride is a potent inhibitor of the mammalian target of rapamycin (mTOR) and Casein Kinase 2 (CK2).[1][2] Unlike its structural analog LY294002, it does not inhibit phosphatidylinositol 3-kinase (PI3K).[1][2] Its anti-proliferative effects are mediated through both mTOR-dependent and independent pathways.[1][2] Additionally, LY303511 has been reported to have off-target effects, including the blockage of voltage-gated potassium (Kv) channels and the induction of reactive oxygen species (ROS).[3][4]
Q2: What is a recommended starting dose for in vivo studies in mice?
A2: A dose of 10 mg/kg/day administered via intraperitoneal (i.p.) injection has been shown to be effective in inhibiting tumor growth in a human prostate adenocarcinoma xenograft model in athymic mice.[3][5] It is crucial to perform a dose-ranging study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and cancer type.
Q3: How should LY303511 hydrochloride be formulated for in vivo administration?
A3: LY303511 hydrochloride is a solid that can be dissolved in various vehicles for in vivo use. It is recommended to prepare fresh solutions for each use. Two potential formulations for intraperitoneal injection are:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
To prepare, dissolve the compound first in DMSO and then add the other solvents sequentially. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[3]
Q4: What is the stability of LY303511 hydrochloride in solution?
A4: Stock solutions in DMSO can be stored at -20°C for up to one month.[6] However, working solutions for in vivo experiments are unstable and should be prepared fresh daily.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Insufficient dosage or bioavailability. | Perform a dose-escalation study to determine the optimal dose for your model. Consider pharmacokinetic studies to assess drug exposure in plasma and tumor tissue. |
| Ensure proper formulation and administration of the compound. Check for precipitation in the dosing solution. | ||
| Resistance of the tumor model. | Confirm the expression and activation of mTOR and CK2 pathways in your tumor model. Consider the possibility of intrinsic or acquired resistance mechanisms. | |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) | Dose is above the Maximum Tolerated Dose (MTD). | Conduct a dose-range finding study to determine the MTD in your specific animal strain and model. Reduce the dose or the frequency of administration. |
| Off-target effects. | LY303511 is known to block potassium channels and induce ROS. Monitor for signs of cardiotoxicity or oxidative stress. Consider co-administration of antioxidants if ROS-mediated toxicity is suspected. | |
| Vehicle-related toxicity. | Administer a vehicle-only control group to assess the toxicity of the formulation components. Optimize the vehicle composition to minimize adverse effects. | |
| Inconsistent Results | Variability in drug preparation. | Prepare fresh dosing solutions for each experiment and ensure complete dissolution of the compound. |
| Variability in animal model. | Ensure consistency in animal age, weight, and tumor size at the start of the experiment. Use a sufficient number of animals per group to achieve statistical power. | |
| Improper administration. | Ensure accurate and consistent intraperitoneal injections. Improper injection technique can lead to variability in drug absorption. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of LY303511 Hydrochloride
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Observed Effect | Reference |
| Athymic Nude Mice | Human Prostate Adenocarcinoma (PC-3 xenograft) | Intraperitoneal (i.p.) | 10 mg/kg | Daily | Inhibition of tumor growth | [3][5] |
| Zebrafish | Human Oral Cancer (CAL 27 xenograft) | Not specified | Not specified | Not specified | Inhibition of tumor growth |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
-
Cell Culture and Implantation:
-
Culture human prostate adenocarcinoma (PC-3) cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each athymic nude mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of approximately 150 mm³, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a fresh solution of LY303511 hydrochloride at the desired concentration in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer the drug or vehicle control via intraperitoneal injection daily at a volume of 100 µL per 10g of body weight.
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and general health daily.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Signaling Pathway Diagrams
Caption: Signaling pathway of LY303511 hydrochloride.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
unexpected off-target effects of LY 303511 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY303511 hydrochloride. The information addresses potential unexpected off-target effects and other experimental considerations.
Frequently Asked Questions (FAQs)
Q1: Is LY303511 hydrochloride a specific inhibitor of the PI3K/Akt pathway?
A1: No, LY303511 hydrochloride is not a PI3K inhibitor. Although it is a close structural analog of the PI3K inhibitor LY294002, it does not inhibit the PI3K-dependent phosphorylation of Akt.[1][2] It is often used as a negative control in experiments to demonstrate that an observed effect is independent of PI3K inhibition.
Q2: What is the primary on-target mechanism of action for LY303511 hydrochloride?
A2: The primary on-target effect of LY303511 hydrochloride is the inhibition of the mammalian target of rapamycin (mTOR). It specifically inhibits the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a key regulator of cell growth and proliferation.[1]
Q3: What are the known off-target effects of LY303511 hydrochloride?
A3: LY303511 hydrochloride has several documented off-target effects, including:
-
Induction of intracellular hydrogen peroxide (H₂O₂) production.[4]
-
Inhibition of BET bromodomain proteins BRD2, BRD3, and BRD4.[5]
-
Inhibition of IL-1β-stimulated NF-κB activation, which attenuates MCP-1 expression.[5]
-
Sensitization of cells to TRAIL-induced apoptosis.[2]
Q4: Can LY303511 hydrochloride be used to study Notch signaling?
A4: The provided literature does not indicate a direct inhibitory effect of LY303511 hydrochloride on the Notch signaling pathway. While mTOR and Notch pathways can crosstalk in some contexts, LY303511 is not classified as a Notch inhibitor. For specific Notch inhibition, γ-secretase inhibitors (GSIs) or other direct Notch pathway inhibitors should be used.[6][7][8][9][10]
Troubleshooting Guide
Issue 1: Unexpected cell cycle arrest at G2/M phase.
-
Possible Cause: You may be observing an off-target effect of LY303511 hydrochloride. Unlike rapamycin, which primarily causes G1 arrest, LY303511 can reduce G2/M progression.[1] This is consistent with its mTOR-independent inhibition of Casein Kinase 2 (CK2), a known regulator of both G1 and G2/M progression.[1][3]
-
Recommendation: To confirm this, you can assess the activity of CK2 in your experimental system. Additionally, analyzing the levels of G2/M-specific cyclins could provide further evidence for this off-target effect.[1]
Issue 2: Increased apoptosis in cells treated with LY303511 hydrochloride in combination with other drugs.
-
Possible Cause: LY303511 hydrochloride can sensitize tumor cells to drug-induced apoptosis by increasing the production of intracellular hydrogen peroxide (H₂O₂).[4] This pro-apoptotic effect is independent of its PI3K-inhibitory activity.
-
Recommendation: To investigate this, measure the levels of intracellular reactive oxygen species (ROS), specifically H₂O₂, in cells treated with LY303511. You can also test whether the co-administration of an antioxidant, such as N-acetylcysteine, can rescue the cells from apoptosis.
Issue 3: Observing changes in cellular membrane potential or ion channel activity.
-
Possible Cause: LY303511 hydrochloride has been reported to block voltage-gated potassium (Kv) channels.[2][5] This off-target effect could lead to alterations in cellular electrophysiology.
-
Recommendation: If your research involves studying cellular membrane potential or ion transport, be aware of this potential confounding effect. Patch-clamp electrophysiology could be used to directly measure the effect of LY303511 on Kv channel currents in your specific cell type.
Quantitative Data Summary
| Off-Target | Parameter | Value | Cell Line/System | Reference |
| Voltage-gated potassium (Kv) channels | IC₅₀ | 64.6 μM | Not specified | [5] |
Experimental Protocols
Western Blot for Phosphorylated S6K and Akt
-
Cell Culture and Treatment: Plate cells (e.g., A549 human lung adenocarcinoma cells) and allow them to adhere. Serum-starve the cells for 24 hours. Pre-incubate the cells with LY303511 hydrochloride at the desired concentration for 1 hour before stimulating with 10% Fetal Bovine Serum (FBS) for 30 minutes.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 150 mmol/L NaCl, Tris-HCl (pH 7.4), 1% NP40) containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% acrylamide gel and transfer to a PVDF membrane.[4]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p70 S6 Kinase (T389) and phospho-Akt (S473) overnight at 4°C. Use antibodies against total S6K, total Akt, and a housekeeping protein (e.g., β-actin) as controls.[3][4]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: On-target and major off-target signaling pathways of LY303511 hydrochloride.
Caption: Troubleshooting workflow for unexpected experimental results with LY303511.
References
- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rndsystems.com [rndsystems.com]
- 6. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 7. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
interpreting variable results in LY 303511 hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY303511 hydrochloride. Our aim is to help you interpret variable results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY303511 hydrochloride?
A1: LY303511 hydrochloride is a structural analog of the PI3K inhibitor LY294002, but it does not inhibit PI3K.[1][2][3] Its biological effects are mediated through PI3K-independent pathways. The two primary reported mechanisms are:
-
Induction of intracellular hydrogen peroxide (H₂O₂): LY303511 can increase the production of intracellular H₂O₂, which can sensitize tumor cells to apoptosis induced by other chemotherapeutic agents.[1][2]
-
Inhibition of mTOR and other kinases: LY303511 has been shown to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[4][5] It may also inhibit other kinases like casein kinase 2 (CK2).[4][5][6]
Q2: Why am I seeing significant variability in the IC50 value of LY303511 across different cancer cell lines?
A2: The variability in IC50 values is likely due to the compound's multiple mechanisms of action and differences in the molecular profiles of the cell lines. Key factors include:
-
Basal mTOR activity: Cell lines with higher dependence on the mTOR signaling pathway may be more sensitive to LY303511.
-
Redox state of the cell: The ability of LY303511 to induce H₂O₂ and the cell's capacity to manage oxidative stress will influence its apoptotic-sensitizing effects.
-
Expression and activity of other kinases: The expression levels and activity of other potential targets, such as CK2, can differ between cell lines, contributing to varied responses.
Q3: My results with LY303511 are not consistent between experiments. What are the common causes of this variability?
A3: Inconsistent results can arise from several factors:
-
Cell passage number and health: Using cells at a high passage number or in poor health can alter their signaling pathways and response to treatment.
-
Reagent stability: Ensure that LY303511 hydrochloride is properly stored and that fresh dilutions are made for each experiment.
-
Variations in cell density: The initial cell seeding density can impact the final readout, especially in proliferation assays.
-
Incubation time: The duration of exposure to LY303511 can influence which mechanism of action is predominant.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 value for cell proliferation inhibition | 1. Low basal mTOR activity in the selected cell line. 2. High antioxidant capacity of the cells, mitigating the effects of H₂O₂. | 1. Screen a panel of cell lines to find one with a more sensitive phenotype. 2. Consider co-treatment with an agent that depletes glutathione to enhance oxidative stress. |
| Inconsistent results in apoptosis assays when co-treating with another drug | 1. Suboptimal timing of LY303511 pre-incubation. 2. The co-administered drug does not induce an apoptotic pathway that is sensitized by H₂O₂. | 1. Optimize the pre-incubation time with LY303511 before adding the second drug. A 1-hour pre-incubation has been reported to be effective.[1] 2. Use a positive control for apoptosis induction that is known to be enhanced by oxidative stress, such as vincristine.[1] |
| No effect on Akt phosphorylation, but expecting to see a downstream effect. | LY303511 does not inhibit PI3K, so it will not directly inhibit Akt phosphorylation.[4][5] | Focus on measuring downstream targets of mTOR, such as the phosphorylation of p70 S6 kinase (S6K), or measure intracellular H₂O₂ levels. |
Quantitative Data Summary
The following tables summarize key quantitative data reported for LY303511 hydrochloride in various experimental settings.
Table 1: Reported IC50 Values for LY303511 Hydrochloride
| Effect | Cell Line | IC50 Value | Reference |
| Inhibition of K+ currents | MIN6 insulinoma cells | 64.6 ± 9.1 μM | [3] |
Table 2: Experimental Concentrations and Conditions
| Experiment | Cell Line | Concentration of LY303511 | Incubation/Treatment Time | Observed Effect | Reference |
| Sensitization to vincristine-induced apoptosis | LNCaP | 25 μM | 1-hour pre-incubation | Increased intracellular H₂O₂ | [1] |
| Inhibition of cell proliferation | A549 | 100 μM | 24 hours | Blocked proliferation | [6] |
| Inhibition of S6K phosphorylation | A549 | 1-100 μM | Not specified | Concentration-dependent inhibition | [6] |
| Inhibition of tumor growth in vivo | PC-3 xenografts in mice | 10 mg/kg/day (intraperitoneal) | 21 days | Inhibition of tumor growth | [3] |
Experimental Protocols
1. Detection of Intracellular Hydrogen Peroxide (H₂O₂) Production
This protocol is adapted from studies demonstrating LY303511-induced H₂O₂ production.[1]
-
Cell Culture: Plate cells (e.g., LNCaP) at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with the desired concentration of LY303511 (e.g., 25 μM) for 1 hour.
-
Loading with DCFH-DA: After pre-incubation, load the cells with 5 μM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 15 minutes at 37°C.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence of dichlorofluorescein (DCF) using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively. An increase in DCF fluorescence indicates an increase in intracellular H₂O₂.
2. Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on methods used to assess the anti-proliferative effects of LY303511.[6]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 4,000 cells per well and allow them to grow for 24 hours.
-
Treatment: Add varying concentrations of LY303511 (e.g., 0-200 μM) to the wells.
-
BrdU Labeling: Concurrently with the treatment, add 10 μM of bromodeoxyuridine (BrdU) to each well.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
Detection: Following incubation, fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a suitable substrate, according to the manufacturer's instructions for the BrdU assay kit. Measure the absorbance using a plate reader. A decrease in absorbance indicates inhibition of DNA synthesis and cell proliferation.
Visualizations
Signaling Pathways of LY303511
Caption: Dual mechanisms of action of LY303511.
Experimental Workflow for H₂O₂ Detection
Caption: Workflow for measuring intracellular H₂O₂.
Troubleshooting Logic for Variable Results
Caption: Decision tree for troubleshooting assay variability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
troubleshooting LY 303511 hydrochloride instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential instability of LY 303511 hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide: Instability in Solution
This guide addresses common issues users may encounter with this compound solution stability.
Q1: My this compound solution has changed color. Is it still usable?
A color change in your stock or working solution often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Q2: I'm observing precipitation in my frozen DMSO stock solution upon thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water. Consider the following troubleshooting steps:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing and storing stock solutions at a slightly lower concentration.
-
Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound. Use high-purity, anhydrous DMSO and aliquot stock solutions to minimize water absorption from repeated openings of the main vial.
Q3: I am seeing inconsistent results or a loss of activity in my experiments. Could this be due to compound instability?
Yes, inconsistent results and loss of compound activity are common signs of degradation in solution. The stability of this compound can be influenced by several factors, including the solvent, pH, temperature, and light exposure. It is crucial to prepare fresh working solutions for each experiment from a properly stored stock solution. To confirm instability, you can perform a stability assessment as outlined in the experimental protocols section.
Q4: How can the type of storage container affect the stability of my this compound solution?
The material of the storage container can impact the stability of the compound. Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage of stock solutions, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM), ethanol (up to 100 mM), and 1eq. HCl (up to 100 mM).[1][2] For cell-based assays, DMSO is the most commonly used solvent.
Q2: What are the recommended storage conditions for this compound?
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | +4°C or -20°C | Up to 4 years | Store in a dry, dark place.[3] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] |
Q3: How do freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO for several reasons.[5][6][7][8][9] Firstly, DMSO is hygroscopic and can absorb atmospheric water with each cycle, which may reduce the solubility of the compound and lead to precipitation. Secondly, the process of freezing and thawing can accelerate the degradation of some compounds. It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Q4: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is not available, the stability of hydrochloride salts of many small molecules is pH-dependent. It is generally advisable to maintain a stable pH in your aqueous experimental solutions, using a buffer system if necessary. Extreme pH values may lead to hydrolysis or other forms of degradation.
Q5: Is this compound sensitive to light?
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber polypropylene or glass vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Stability Assessment of this compound in Experimental Medium by HPLC
This protocol provides a general framework for assessing the stability of this compound in your specific experimental medium (e.g., cell culture medium, PBS).
-
Materials:
-
This compound stock solution in DMSO
-
Experimental medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the final desired concentration.
-
Immediately after preparation (T=0), take an aliquot of the working solution, and if it contains proteins (like in cell culture media), precipitate them by adding an equal volume of a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and process them in the same way as the T=0 sample.
-
Analyze all samples by HPLC. The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0.
-
Signaling Pathways and Logical Diagrams
c-Fos/AP-1 Signaling Pathway
The Activator Protein-1 (AP-1) is a transcription factor complex that plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][15][16][17][18] It typically exists as a heterodimer of proteins from the Fos and Jun families. The expression and activity of c-Fos and c-Jun are regulated by upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
References
- 1. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 2. LY 303511 dihydrochloride, Negative control for LY 294002 (CAS 154447-38-8) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. News in Brief: Sample stability during freeze-thaw [pubsapp.acs.org]
- 9. ziath.com [ziath.com]
- 10. Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.hud.ac.uk [pure.hud.ac.uk]
- 14. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 15. rupress.org [rupress.org]
- 16. mdpi.com [mdpi.com]
- 17. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A mechanism of AP-1 suppression through interaction of c-Fos with lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY303511 Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY303511 hydrochloride in in vivo experiments. Our goal is to help you anticipate and mitigate potential toxicities, ensuring the smooth execution of your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with LY303511 hydrochloride.
Issue 1: Signs of Oxidative Stress in Animal Models
-
Question: My animal models are showing signs of oxidative stress (e.g., weight loss, lethargy, tissue damage in post-mortem analysis) after administration of LY303511 hydrochloride. How can I mitigate this?
-
Answer: LY303511 hydrochloride has been reported to induce the production of intracellular hydrogen peroxide (H₂O₂), which, while contributing to its anticancer effects, can also cause oxidative stress in normal tissues.[1] We recommend the co-administration of antioxidants to mitigate these effects.
Mitigation Strategies:
-
N-Acetylcysteine (NAC) Supplementation: NAC is a precursor to the antioxidant glutathione and can help replenish intracellular antioxidant stores.[2][3]
-
PEG-Catalase Administration: Polyethylene glycol-conjugated (PEGylated) catalase is an enzyme that breaks down hydrogen peroxide and has a longer circulatory half-life than native catalase.[4][5]
Experimental Protocol: Co-administration of N-Acetylcysteine (NAC)
-
Preparation: Prepare a stock solution of NAC in sterile saline. The concentration should be calculated based on the desired dosage.
-
Administration: Administer NAC via intraperitoneal (i.p.) injection. A dose of 300 mg/kg administered 2 hours before LY303511 hydrochloride has been shown to be effective in reducing oxidative stress in liver injury models.[6]
-
Frequency: NAC can be administered prior to each dose of LY303511 hydrochloride.
-
Monitoring: Continue to monitor animals for signs of oxidative stress. Consider collecting tissue samples for analysis of oxidative stress markers (e.g., malondialdehyde, glutathione levels).
Experimental Protocol: Co-administration of PEG-Catalase
-
Preparation: Reconstitute lyophilized PEG-catalase in sterile, pyrogen-free saline to the desired concentration.
-
Administration: Administer PEG-catalase intravenously (i.v.). A dosage of 10,000 U/kg has been used to protect against ischemic brain injury.[4]
-
Frequency: Due to its extended half-life, PEG-catalase may not need to be administered with every dose of LY303511 hydrochloride. The frequency should be optimized based on the experimental design and observed toxicity.
-
Monitoring: Monitor animals for adverse effects and assess the efficacy of PEG-catalase in reducing oxidative stress markers.
-
Issue 2: Neurological Side Effects
-
Question: I have observed neurological side effects such as tremors, seizures, or changes in motor coordination in my animal models. What could be the cause and how can I address it?
-
Answer: These effects could be related to the off-target activity of LY303511 hydrochloride on voltage-gated potassium (Kv) channels.[7] Inhibition of these channels can lead to increased neuronal excitability.
Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to reduce the dose of LY303511 hydrochloride to a level that maintains efficacy while minimizing neurological side effects.
-
Careful Monitoring: Implement a detailed neurological scoring system to systematically assess the severity of side effects at different dose levels.
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to correlate plasma and brain concentrations of LY303511 hydrochloride with the observed neurological effects.
-
Issue 3: General Toxicity and Determining a Safe Dose
-
Question: I am planning my first in vivo experiment with LY303511 hydrochloride. How do I determine a safe and effective starting dose?
-
Answer: A published study has shown that daily intraperitoneal administration of 10 mg/kg of LY303511 for up to 20 days in mice did not result in overt signs of toxicity, such as weight loss or decreased activity.[8] This can serve as a reference point for your initial dose-ranging studies.
Recommendations for Dose-Finding Studies:
-
Start Low: Begin with a dose lower than the reported 10 mg/kg/day and gradually escalate the dose in different cohorts of animals.
-
Monitor Closely: Observe the animals daily for any signs of toxicity, including changes in weight, food and water intake, behavior, and overall appearance.
-
Establish Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause unacceptable toxicity. This should be determined in your specific animal model and strain.[9][10][11]
-
Toxicokinetics: If feasible, perform toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of LY303511 hydrochloride, which can help in designing a safer dosing regimen.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for LY303511 hydrochloride?
A1: The primary mechanism of on-target toxicity is believed to be the generation of reactive oxygen species (ROS), specifically hydrogen peroxide, which is also linked to its therapeutic effect.[1] Off-target toxicities may arise from its inhibition of casein kinase 2 (CK2) and voltage-gated potassium (Kv) channels.[7][12]
Q2: Are there any known drug-drug interactions I should be aware of?
A2: While specific drug-drug interaction studies for LY303511 hydrochloride are not widely published, caution should be exercised when co-administering other agents that are known to either induce oxidative stress or affect cardiac and neurological function. The co-administration of antioxidants, as discussed in the troubleshooting guide, is a deliberate and beneficial interaction to mitigate toxicity.
Q3: What are the potential toxicities associated with the inhibition of Casein Kinase 2 (CK2)?
A3: CK2 is a ubiquitous protein kinase involved in many cellular processes. While some CK2 inhibitors have shown a favorable safety profile in preclinical and early clinical studies, potential toxicities could include effects on cell proliferation and survival in normal tissues.[12][13][14] However, some studies with other CK2 inhibitors in murine models have reported no significant toxicity.[12]
Q4: What are the potential toxicities associated with blocking voltage-gated potassium (Kv) channels?
A4: Blockade of Kv channels can lead to increased excitability of neurons and muscle cells. In vivo, this could manifest as neurological symptoms (e.g., seizures, ataxia) or cardiac arrhythmias.[7][15] The specific Kv channels inhibited by LY303511 and the clinical relevance of this inhibition are not fully characterized.
Quantitative Data Summary
Table 1: In Vivo Dosing and Observations for LY303511 Hydrochloride
| Animal Model | Dose | Route of Administration | Duration | Observed Effects | Reference |
| Mice | 10 mg/kg/day | Intraperitoneal | 20 days | No overt toxicity (weight loss, decreased activity) | [8] |
Table 2: Potential Off-Target IC₅₀ Values
| Target | IC₅₀ | Reference |
| Casein Kinase 2 | Not specified in reviewed articles | |
| Voltage-gated K⁺ channels | Not specified in reviewed articles |
Visualizations
Diagram 1: Signaling Pathway of LY303511 Hydrochloride and Points of Toxicity
Caption: Signaling pathway of LY303511 and potential toxicities.
Diagram 2: Experimental Workflow for Mitigating Oxidative Stress
Caption: Workflow for mitigating LY303511-induced oxidative stress.
References
- 1. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine amide decreases oxidative stress but not cell death induced by doxorubicin in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-conjugated superoxide dismutase and catalase reduce ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety evaluation of free radical scavengers PEG-catalase and PEG-superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hematein, a casein kinase II inhibitor, inhibits lung cancer tumor growth in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bioactive phytoconstituents as potent inhibitors of casein kinase-2: dual implications in cancer and COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to LY303511 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to LY303511 hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY303511 hydrochloride?
A1: LY303511 hydrochloride is a structural analog of the PI3K inhibitor LY294002. However, LY303511 does not inhibit Phosphatidylinositol 3-kinase (PI3K).[1] Instead, its anti-proliferative effects are mediated through PI3K-independent pathways. The primary known mechanisms of action are:
-
mTOR Inhibition: LY303511 inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This is evidenced by the inhibition of the mTOR-dependent phosphorylation of S6 kinase (S6K).[1]
-
Casein Kinase 2 (CK2) Inhibition: LY303511 has been shown to inhibit the activity of Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell cycle progression.[1]
-
Induction of Oxidative Stress: LY303511 can induce the production of intracellular hydrogen peroxide (H₂O₂), which can sensitize tumor cells to apoptosis.[2]
-
Ion Channel Blockade: It has also been reported to block voltage-gated potassium (Kᵥ) channels.
Q2: In which cell lines has LY303511 hydrochloride shown activity?
A2: LY303511 has demonstrated anti-proliferative effects in various cell lines, including human lung epithelial adenocarcinoma (A549) cells and primary pulmonary artery smooth muscle cells.[1] It has also been shown to sensitize LNCaP prostate carcinoma cells and HeLa cells to TRAIL-induced apoptosis.[2][3]
Q3: What are the known cellular effects of LY303511 hydrochloride treatment?
A3: Treatment of sensitive cell lines with LY303511 typically results in:
-
Inhibition of cell proliferation.[1]
-
G2/M phase cell cycle arrest.[1]
-
Sensitization to apoptosis induced by other agents like TRAIL.[2]
-
A decrease in the phosphorylation of mTOR substrates such as S6K.[1]
Troubleshooting Guide: Investigating Resistance to LY303511 Hydrochloride
If you are observing a lack of response to LY303511 in your cell line, consider the following potential mechanisms of resistance and investigational approaches.
Potential Mechanism 1: Alterations in the mTOR Pathway
Although LY303511 inhibits mTOR, resistance can emerge through various mechanisms that bypass this inhibition.
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blotting to verify that LY303511 is inhibiting mTOR signaling in your cell line. Assess the phosphorylation status of downstream targets like S6K and 4E-BP1. A lack of dephosphorylation may indicate a primary resistance mechanism at or upstream of mTOR.
-
Investigate Upstream Activation: Constitutive activation of pathways upstream of mTOR, such as through mutations in receptor tyrosine kinases (e.g., EGFR, HER2) or activating mutations in other signaling nodes, could potentially override the inhibitory effect of LY303511.
-
Assess Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes lead to the activation of feedback loops that promote cell survival, such as the reactivation of the PI3K/Akt pathway.[4] Although LY303511 does not directly inhibit PI3K, such feedback mechanisms could contribute to resistance.
Potential Mechanism 2: Alterations in the Casein Kinase 2 (CK2) Pathway
Given that LY303511 inhibits CK2, alterations in this pathway could be a significant contributor to resistance.
Troubleshooting Steps:
-
Assess CK2 Expression and Activity: Quantify the protein levels of CK2 subunits (α, α', and β) via Western blot or qPCR. Increased expression of CK2 has been associated with resistance to other therapies.[5][6][7] An in vitro kinase assay using a specific CK2 substrate can also be performed on cell lysates to assess its activity.
-
Investigate Downstream CK2 Targets: CK2 has numerous downstream targets involved in cell survival and proliferation. Analyze the phosphorylation status of key CK2 substrates that are relevant to your cellular context.
-
Consider Co-inhibition Strategies: If you suspect CK2-mediated resistance, consider combining LY303511 with inhibitors of pathways that are regulated by CK2, such as the NF-κB or Wnt/β-catenin pathways.[7]
Potential Mechanism 3: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multi-drug resistance.
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use qPCR or Western blotting to measure the expression levels of common drug efflux pumps such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Utilize Efflux Pump Inhibitors: Treat cells with LY303511 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored.
Potential Mechanism 4: Enhanced Antioxidant Capacity
Since LY303511 can induce oxidative stress, cells with a higher capacity to neutralize reactive oxygen species (ROS) may be more resistant.
Troubleshooting Steps:
-
Measure Intracellular ROS Levels: Use fluorescent probes like DCFH-DA to measure and compare the levels of intracellular ROS in your cell line after treatment with LY303511 relative to a sensitive control cell line.
-
Assess Antioxidant Enzyme Levels: Quantify the expression and activity of key antioxidant enzymes such as catalase, superoxide dismutase (SOD), and glutathione peroxidase.
-
Inhibit Antioxidant Pathways: Test whether depleting intracellular antioxidants (e.g., using buthionine sulfoximine to inhibit glutathione synthesis) sensitizes your cells to LY303511.
Data Presentation
Table 1: Summary of Cellular Responses to LY303511 Hydrochloride
| Cell Line | Cell Type | Effect | Concentration | Reference |
| A549 | Human Lung Carcinoma | Inhibition of proliferation, G2/M arrest | 100 µM | [1][8] |
| Primary Pulmonary Artery Smooth Muscle Cells | Human | Inhibition of proliferation | Not specified | [1] |
| LNCaP | Human Prostate Cancer | Sensitization to vincristine-induced apoptosis | Not specified | [2] |
| HeLa | Human Cervical Cancer | Sensitization to TRAIL-induced apoptosis | Not specified | [3] |
| Oral Cancer Cells (CAL 27, SCC-9) | Human | Decreased survival | Dose-dependent | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[9][10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of LY303511 hydrochloride and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[14][15][16]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with LY303511 hydrochloride for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect apoptosis by measuring the externalization of phosphatidylserine.[17][18][19][20][21]
-
Cell Treatment: Treat cells with LY303511 hydrochloride as required.
-
Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., propidium iodide or 7-AAD) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for Signaling Proteins (e.g., p-S6K, p-Akt)
This protocol is for detecting the phosphorylation status of key signaling proteins.[22][23][24][25][26]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-S6K, total S6K, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathways affected by LY303511 hydrochloride.
Caption: Logical workflow for troubleshooting resistance to LY303511.
References
- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of casein kinase 2 induces cell death in tyrosine kinase inhibitor resistant chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. researchgate.net [researchgate.net]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CH [thermofisher.com]
potential for LY 303511 hydrochloride degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for LY303511 hydrochloride degradation during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for LY303511 hydrochloride?
A1: To ensure the long-term stability of LY303511 hydrochloride, it is crucial to adhere to the recommended storage conditions provided by the supplier. While conditions may vary slightly between manufacturers, the general consensus for optimal stability is summarized in the table below.
Q2: How long can I store LY303511 hydrochloride?
A2: The shelf-life of LY303511 hydrochloride is dependent on the storage conditions. One supplier indicates that the compound is stable for at least 4 years when stored at -20°C as a solid.[1] For solutions, it is generally recommended to prepare them fresh for each experiment to avoid potential degradation.[2]
Q3: I dissolved LY303511 hydrochloride in a solvent, but my experimental results are inconsistent. Could the compound be degrading in solution?
A3: Yes, inconsistent results can be an indication of compound instability in solution. Some suppliers explicitly state that solutions of LY303511 hydrochloride are unstable and should be prepared fresh.[2] The stability of the compound in solution is highly dependent on the solvent used, the pH of the solution, and exposure to light and temperature. If you suspect degradation, it is advisable to prepare a fresh stock solution from the solid compound and repeat the experiment.
Q4: Are there any known degradation pathways for LY303511 hydrochloride?
A4: Currently, there is a lack of publicly available studies that have specifically investigated the forced degradation pathways of LY303511 hydrochloride. However, based on its chemical structure, which includes a chromone core and a piperazine moiety, potential degradation pathways could include hydrolysis of the ether linkage in the chromone ring under acidic or basic conditions, and oxidation of the piperazine ring. To definitively identify degradation products, a forced degradation study would be required.
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound Activity in an Assay
If you observe a significant or complete loss of the expected biological activity of LY303511 hydrochloride in your experiments, it may be due to compound degradation. Follow these troubleshooting steps:
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting workflow for loss of LY303511 activity.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)
The presence of unexpected peaks during the analytical characterization of LY303511 hydrochloride may indicate the formation of degradation products.
Troubleshooting Workflow for Unexpected Analytical Peaks
References
Technical Support Center: Managing Confounding Effects of Potassium Channel Blocking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may arise during experiments involving potassium channel blockers, helping to ensure data accuracy and reliability.
Troubleshooting Guide
This guide addresses common problems encountered during potassium channel blocker experiments in a question-and-answer format.
Problem 1: Inconsistent or no hERG current inhibition with my test compound.
-
Possible Cause 1: Incorrect compound concentration.
-
Solution: Verify the calculations for your serial dilutions from the stock solution. It is advisable to prepare fresh dilutions for each experiment. Given that some compounds can potently block hERG channels, even minor dilution errors can significantly affect the results.[1]
-
-
Possible Cause 2: Degradation of the test compound.
-
Solution: Prepare fresh stock solutions of your compound regularly.[1] The stability of the compound in your experimental buffer should also be assessed.
-
-
Possible Cause 3: Unstable patch-clamp recordings.
-
Possible Cause 4: Inadequate voltage protocol.
-
Solution: The voltage protocol used to elicit currents can influence the apparent potency of a channel blocker.[1] Ensure you are using a standardized and appropriate voltage protocol for the specific channel you are studying. For state-dependent blockers, the holding potential and the duration and frequency of depolarizing pulses can affect the IC50 value.[1]
-
Problem 2: Discrepancy in IC50 values between manual and automated patch-clamp (APC) systems.
-
Possible Cause 1: Compound properties.
-
Solution: Hydrophobic or "sticky" compounds can be particularly challenging for automated patch-clamp devices, leading to discrepancies in IC50 values when compared to manual patch-clamp data.[2] The multi-well plate format of APC systems does not allow for visual detection of potential micro-precipitation of poorly soluble compounds.[3][4] Consider adding a surfactant to the extracellular medium to improve the sensitivity of the assay for such compounds.[3][4]
-
-
Possible Cause 2: Different experimental conditions.
-
Solution: Ensure that experimental parameters such as temperature, voltage protocols, and cell types are as consistent as possible between the two platforms. Even with standardized methods, some variability between labs and platforms is expected.[5]
-
Problem 3: My compound shows hERG blockade. What are the next steps to mitigate this cardiotoxicity risk?
-
Solution: Several medicinal chemistry strategies can be employed to reduce hERG affinity while maintaining on-target potency. These include:
-
Reducing basicity: Add electronegative atoms near a basic nitrogen or replace rings like piperidine with morpholine or piperazine.[6]
-
Reducing lipophilicity: Modify remote parts of the molecule, such as adding a cyano group to an aromatic ring, to decrease lipophilicity.[6]
-
Introducing rigidity: Increasing the rigidity of the molecular structure near a positively charged moiety can decrease hERG affinity.[7][8]
-
Forming a zwitterion: If a basic amine is crucial for the compound's primary activity, incorporating an acidic center can reduce lipophilicity, though this may impact permeability.[6]
-
Problem 4: The potency of my potassium channel blocker changes at different temperatures.
-
Possible Cause: Temperature-dependent channel kinetics and drug binding.
-
Solution: Ion channel kinetics are sensitive to temperature.[1][9][10] It is crucial to maintain a constant and controlled temperature throughout your experiments, ideally at a physiologically relevant temperature (e.g., 37°C), using a temperature-controlled perfusion system and recording chamber.[1] Be aware that for some drugs, kinetic parameters at physiological temperatures cannot be simply extrapolated from data gathered at room temperature.[11] Studies have shown that the IC50 values of some drugs on hERG channels can vary significantly between ambient (23°C) and physiological (37°C) temperatures.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding effects of potassium channel blockers in experimental settings?
A1: The most significant confounding effect is the off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][13] This blockade can delay the repolarization of the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[4][6] Many drugs have been withdrawn from the market due to this unforeseen hERG-related cardiotoxicity.[14]
Q2: Why is the hERG channel a common off-target for many drugs?
A2: The hERG channel is known for its promiscuity, meaning it can bind to a wide variety of chemical structures.[6] This is due to the unique architecture of its binding pocket. A high-throughput screen of 300,000 compounds found a hERG hit rate of 27% at a 10 µM concentration, highlighting the high risk of unintended hERG inhibition.[6]
Q3: What are the differences between "pure" and "mixed" potassium channel blockers?
A3: "Pure" potassium channel blockers, such as sotalol and dofetilide, primarily target potassium channels.[15] "Mixed" blockers, like amiodarone, also affect other ion channels, such as sodium and calcium channels.[15] This can lead to a more complex pharmacological profile.
Q4: What is "reverse use-dependence" and why is it important for potassium channel blockers?
A4: Reverse use-dependence is a phenomenon where the efficacy of a drug increases at slower heart rates.[16] This is a characteristic of many potassium channel blockers and is clinically relevant because it means they can be more pro-arrhythmic at rest or during sleep when the heart rate is naturally lower.[16]
Q5: What are the standard experimental methods to assess potassium channel blockade?
A5: The gold standard for functional assessment of ion channel pharmacology is electrophysiology, specifically the patch-clamp technique .[3][4] Both manual and automated patch-clamp systems are used to measure the inhibitory effects of compounds on ion channels like hERG.[2][4] For higher throughput screening, fluorescence-based assays , such as thallium flux assays, are often employed.[17][18][19]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) for a selection of common potassium channel blockers.
Table 1: IC50 Values of Various Drugs on hERG Channels
| Drug | IC50 (µM) | Notes |
| Amiodarone | 0.56 (at 23°C), 0.30 (at 37°C)[12] | Mixed ion channel blocker. |
| Cisapride | 0.0212 | Withdrawn from many markets due to cardiotoxicity. |
| Dofetilide | 0.0039–0.031 | "Pure" potassium channel blocker. |
| Terfenadine | 0.01 - 0.077 | Results can vary significantly with experimental conditions.[2] |
| Verapamil | - | Primarily a calcium channel blocker, but can affect K+ channels. |
| Clobutinol | 2.9 | Antitussive agent with hERG blocking effects.[20] |
| Ivermectin | 12.52 (at 23°C), 24.41 (at 37°C)[12] | Blockade is lower at physiological temperature. |
| Furosemide | 12.58 (at 23°C), 25.55 (at 37°C)[12] | Loop diuretic with weak hERG blocking activity. |
Note: IC50 values can vary depending on the experimental conditions (e.g., temperature, cell line, voltage protocol). The values presented are for illustrative purposes.
Key Experimental Protocols
1. Manual Whole-Cell Patch-Clamp Assay for hERG Channels
This method is considered the "gold standard" for its high data quality and flexibility.[20]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[1][21] Culture cells to 70-80% confluency.
-
Recording:
-
Use borosilicate glass pipettes with a tip diameter of 1-2 µm, filled with an appropriate intracellular solution.[21]
-
Form a gigaohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline hERG currents using a specific voltage protocol (see FDA recommended protocol below).[22]
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Measure the inhibition of the hERG current at each concentration to determine the IC50 value.
-
2. Fluorescence-Based Thallium (Tl+) Flux Assay
A higher-throughput method for screening potassium channel modulators.[18][19]
-
Principle: Potassium channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. When Tl+ enters the cells through open potassium channels, the fluorescence of the dye increases, providing a measure of channel activity.[19]
-
Procedure:
-
Plate cells expressing the potassium channel of interest in a multi-well plate (e.g., 384-well).[18]
-
Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR II Green or FluoZin-2).[18][19]
-
Add the test compounds at various concentrations and incubate.
-
Add a stimulus buffer containing Tl+.
-
Measure the change in fluorescence over time using a plate reader.
-
Calculate the inhibitory effect of the compound on Tl+ flux.
-
Visualizations
Caption: Phases of the cardiac action potential in a ventricular myocyte.[23][24]
Caption: A typical workflow for in vitro cardiotoxicity screening in drug discovery.[25][26][27][28]
Caption: A logical workflow for troubleshooting a lack of hERG inhibition.[1][29]
References
- 1. benchchem.com [benchchem.com]
- 2. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Temperature Sensitivity of Two-Pore (K2P) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High temperature sensitivity is intrinsic to voltage-gated potassium channels | eLife [elifesciences.org]
- 11. Temperature Effects on Kinetics of KV11.1 Drug Block Have Important Consequences for In Silico Proarrhythmic Risk Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of temperature-induced hERG channel blockade variation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 17. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 22. fda.gov [fda.gov]
- 23. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 24. Cardiac action potential - Wikipedia [en.wikipedia.org]
- 25. agilent.com [agilent.com]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: LY303511 Hydrochloride vs. LY294002 in Cancer Studies
In the landscape of cancer research, the inhibition of key signaling pathways is a cornerstone of therapeutic development. Among the most critical of these is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. For years, LY294002 has been a workhorse compound for studying the implications of PI3K inhibition. However, its close analog, LY303511 hydrochloride, presents a nuanced profile that warrants a detailed comparison. This guide provides an objective analysis of these two compounds, supported by experimental data, to aid researchers in their selection and application.
Mechanism of Action: A Tale of Two Analogs
LY294002 is a potent and well-characterized inhibitor of all class I phosphoinositide 3-kinases (PI3Ks), with IC50 values in the sub-micromolar range for PI3Kα, PI3Kδ, and PI3Kβ.[1] By blocking the ATP-binding site of PI3Ks, LY294002 effectively halts the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating the downstream kinase Akt.[2] However, the activity of LY294002 is not strictly limited to PI3K; it is also known to inhibit other kinases such as the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2).[1][3][4][5] This broader specificity can contribute to its potent anti-cancer effects but also to potential off-target effects.
Conversely, LY303511 hydrochloride is often referred to as a PI3K-inactive analog of LY294002.[6][7] While it shows significantly less potency against PI3K isoforms, it is not inert.[3][4] Research has demonstrated that LY303511 can inhibit other kinases, including CK2 and glycogen synthase kinase 3β (GSK3β).[3][4] A pivotal discovery has been that both LY294002 and LY303511 can induce the production of intracellular hydrogen peroxide (H₂O₂), a reactive oxygen species that can promote apoptosis in cancer cells.[2][8] This H₂O₂-mediated mechanism is independent of PI3K inhibition, revealing a shared mode of action that contributes to their anti-tumor activity.[2][8]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of LY294002 and other relevant quantitative data for both compounds.
| Target | LY294002 IC50 | LY303511 Activity | Reference |
| PI3Kα | 0.5 µM | Significantly less potent than LY294002 | [1] |
| PI3Kδ | 0.57 µM | Less efficient at eluting p110δ than LY294002 | [1][3] |
| PI3Kβ | 0.97 µM | Not specified | [1] |
| DNA-PK | 1.4 µM | Not specified | [1] |
| CK2 | 98 nM | High affinity, elutes at low concentrations | [1][3] |
| GSK3β | Not specified | High affinity, elutes at low concentrations | [3][4] |
| H₂O₂ Production | Induces H₂O₂ | Induces H₂O₂ | [2][8] |
Signaling Pathways
The differential and overlapping mechanisms of LY294002 and LY303511 can be visualized in the following signaling pathway diagrams.
Caption: LY294002 inhibits multiple kinases in the PI3K/Akt/mTOR pathway and induces apoptosis via H₂O₂.
Caption: LY303511 acts independently of PI3K, inhibiting CK2 and GSK3β, and inducing H₂O₂.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of LY294002 or LY303511 (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
Western Blotting for PI3K/Akt Pathway Activation
This technique is used to measure the levels of key proteins and their phosphorylation status.
-
Cell Lysis: After treatment with LY294002 or LY303511, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Intracellular Hydrogen Peroxide Production Assay
This assay quantifies the generation of H₂O₂ within cells.
-
Cell Treatment: Treat cells with LY294002 or LY303511 for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent H₂O₂ probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the amount of intracellular H₂O₂.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of LY294002 and LY303511 on cancer cells.
References
- 1. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to mTOR Inhibition: LY303511 vs. Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent mTOR inhibitors, LY303511 and rapamycin. By examining their mechanisms of action, effects on mTOR signaling, and impact on cellular processes, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Introduction to mTOR and its Inhibition
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors and nutrient availability. mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[2] Dysregulation of the mTOR pathway is a common feature in various diseases, including cancer, making it a critical therapeutic target.[3]
Rapamycin , a macrolide, is a well-established allosteric inhibitor of mTORC1. It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[4] Its effect on mTORC2 is generally considered to be indirect and occurs only after prolonged exposure.[5]
LY303511 is a small molecule inhibitor and a structural analog of LY294002. It was developed to inhibit mTOR without the undesirable off-target inhibition of phosphatidylinositol 3-kinase (PI3K) associated with its parent compound.[1]
Mechanism of Action and Specificity
The primary distinction between LY303511 and rapamycin lies in their binding modes and target specificity.
-
Rapamycin acts as a highly specific allosteric inhibitor of mTORC1 . Its mechanism is indirect, requiring the formation of a ternary complex with FKBP12 and the FRB domain of mTOR. This specificity for mTORC1 leaves mTORC2 signaling largely intact, especially in acute treatments.[2][4]
-
LY303511 functions as an mTOR inhibitor , though its precise binding site on the mTOR protein is not as well-characterized as that of rapamycin. A crucial difference is its ability to exert mTOR-independent effects , most notably through the inhibition of Casein Kinase 2 (CK2) .[1][6] This dual-target activity contributes to cellular effects that are distinct from those of rapamycin.
Signaling Pathway of mTOR Inhibition by Rapamycin and LY303511
References
- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian target of rapamycin, Akt, and phosphatidylinositol 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LY303511 Hydrochloride: A Validated PI3K-Inactive Control for Robust Target Identification
For researchers in cellular signaling and drug discovery, the precise validation of a compound's mechanism of action is paramount. This guide provides a comparative analysis of LY303511 hydrochloride, validating its use as a PI3K-inactive control, in contrast to its structural analog, the pan-PI3K inhibitor LY294002.
LY303511 hydrochloride serves as an essential negative control in experiments investigating the PI3K/Akt signaling pathway.[1] Structurally similar to the potent PI3K inhibitor LY294002, LY303511 lacks the ability to inhibit PI3K, allowing researchers to delineate PI3K-dependent effects from off-target activities of LY294002.[1][2][3] This guide presents experimental data and protocols to support the validation of LY303511 as a PI3K-inactive control.
Comparative Analysis of PI3K Inhibition
Experimental data consistently demonstrates that while LY294002 effectively inhibits class I PI3K isoforms in the sub-micromolar range, LY303511 shows no significant inhibitory activity against PI3K. This lack of activity for LY303511 is crucial for its function as a negative control.
Table 1: Comparative Inhibitory Activity (IC50) of LY294002 and LY303511
| Compound | Target | IC50 | Reference |
| LY294002 | PI3Kα | 0.5 µM | [4][5][6] |
| PI3Kβ | 0.97 µM | [4][5][6] | |
| PI3Kδ | 0.57 µM | [4][5][6] | |
| LY303511 | PI3K | No significant inhibition | [1][2][3] |
Off-Target Considerations
A thorough understanding of a compound's off-target effects is critical for accurate data interpretation. Both LY294002 and LY303511 have been reported to have off-target activities that are independent of PI3K inhibition. For instance, both compounds have been shown to induce apoptosis through the production of intracellular hydrogen peroxide, a PI3K-independent mechanism.[1]
Table 2: Documented Off-Target Effects
| Compound | Off-Target | Effect | Reference |
| LY294002 | DNA-PK | Inhibition (IC50 = 1.4 µM) | [4][5] |
| CK2 | Inhibition (IC50 = 98 nM) | [4][5] | |
| mTOR | Inhibition (IC50 = 2.5 µM) | [4][7] | |
| Bromodomains (BRD2/3/4) | Inhibition | [6][8] | |
| LY303511 | Serotonin Receptors (5-HT2C, 5-HT4) | Modulation of Ca2+ and cAMP signaling | [2][3][9] |
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes. The following diagrams illustrate the canonical pathway and a typical experimental workflow to validate the activity of PI3K inhibitors.
Caption: The PI3K/Akt Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating PI3K Inhibition.
Experimental Protocols
In Vitro PI3K Kinase Assay (ADP-Glo™)
This assay measures the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3K enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
LY294002 and LY303511
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of LY294002 and LY303511 in kinase reaction buffer.
-
Add 0.5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.[10]
-
Add 4 µL of diluted PI3K enzyme in reaction buffer containing the lipid substrate to each well.[10]
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.[10]
-
Incubate for 60 minutes at room temperature.[10]
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[10][11][12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[11]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value for LY294002.
Western Blot for Phospho-Akt (Ser473)
This method assesses the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation of Akt.
Materials:
-
Cell culture reagents
-
LY294002 and LY303511
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of LY294002, LY303511, or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Signal Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
By employing LY303511 hydrochloride as a PI3K-inactive control in parallel with LY294002, researchers can confidently attribute observed cellular effects to the inhibition of the PI3K pathway, thereby ensuring the validity and specificity of their findings.
References
- 1. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 6. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. promega.de [promega.de]
- 11. ulab360.com [ulab360.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of c-Fms Inhibitors: Pexidartinib and Emactuzumab in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent inhibitors targeting the colony-stimulating factor 1 receptor (c-Fms), a key player in various pathological processes, including cancer and inflammatory diseases. This analysis will focus on Pexidartinib and Emactuzumab, with a note on LY303511's role in kinase inhibitor research.
While LY303511 is a known kinase inhibitor, it is crucial to note that it is primarily characterized as an mTOR inhibitor and a negative control for PI3-kinase (PI3K) inhibitory activity.[1][2] Current scientific literature does not support its classification as a direct inhibitor of c-Fms. Therefore, a direct comparative performance analysis of LY303511 against established c-Fms inhibitors is not applicable. This guide will instead provide a detailed comparison of two well-characterized c-Fms inhibitors, Pexidartinib and Emactuzumab, to offer a valuable resource for researchers in the field.
Introduction to c-Fms and its Inhibition
The colony-stimulating factor 1 receptor (c-Fms), also known as CSF1R, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, such as macrophages and monocytes.[3][4] Dysregulation of the c-Fms signaling pathway is implicated in the progression of various cancers, inflammatory conditions, and bone diseases.[3][5] Consequently, inhibiting c-Fms has emerged as a promising therapeutic strategy.[4] Inhibitors of c-Fms can be broadly categorized into small molecules (e.g., Pexidartinib) and monoclonal antibodies (e.g., Emactuzumab).
Comparative Data of c-Fms Inhibitors
The following tables summarize the key quantitative data for Pexidartinib and Emactuzumab, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency of c-Fms Inhibitors
| Inhibitor | Type | Target | IC50 (Biochemical) | IC50 (Cellular) |
| Pexidartinib (PLX3397) | Small Molecule | c-Fms (CSF1R), KIT, FLT3 | 13 nM (c-Fms)[3] | Not explicitly stated, but inhibits CSF-1-induced cell growth at ~1 µM[6] |
| Emactuzumab (RG7155) | Monoclonal Antibody | c-Fms (CSF1R) | Not Applicable (Blocks ligand binding) | 0.3 nM (Macrophage viability)[7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
Table 2: Clinical Efficacy of c-Fms Inhibitors in Tenosynovial Giant Cell Tumor (TGCT)
| Inhibitor | Phase 3 Trial | Overall Response Rate (ORR) | Notable Adverse Events |
| Pexidartinib | ENLIVEN[8] | 39%[8] | Hair color changes, fatigue, nausea, aminotransferase elevations, hepatotoxicity[8] |
| Emactuzumab | TANGENT (Ongoing)[9] | 71% (Phase 1 data)[10][11] | Pruritus, asthenia, edema (facial, peripheral, eyelid)[10][11] |
Mechanism of Action
Pexidartinib is an oral small-molecule tyrosine kinase inhibitor that targets c-Fms, KIT, and FMS-like tyrosine kinase 3 (FLT3).[3] It acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the c-Fms receptor and thereby inhibiting downstream signaling pathways.[6]
Emactuzumab is a humanized monoclonal antibody that binds to the extracellular domain of the c-Fms receptor.[7][10] This binding prevents the ligand (CSF-1) from attaching to the receptor, thus inhibiting receptor dimerization and subsequent activation.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: c-Fms signaling and points of inhibition.
Caption: Workflow for evaluating c-Fms inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Fms kinase.[12]
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human c-Fms kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer. Prepare serial dilutions of the test inhibitor.
-
Reaction Initiation : In a microplate, combine the c-Fms kinase, the test inhibitor, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection : Stop the reaction and quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[13]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based c-Fms Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block CSF-1-induced c-Fms autophosphorylation in a cellular context.
-
Cell Culture and Starvation : Culture cells expressing c-Fms (e.g., M-NFS-60 cells) to an appropriate density.[6] Prior to the experiment, starve the cells in a serum-free medium to reduce basal receptor phosphorylation.
-
Inhibitor Treatment : Treat the starved cells with various concentrations of the test inhibitor for a predetermined time.
-
Ligand Stimulation : Stimulate the cells with a known concentration of CSF-1 for a short period (e.g., 5-15 minutes) to induce c-Fms phosphorylation.
-
Cell Lysis : Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF). Block the membrane to prevent non-specific antibody binding.[14][15]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (p-c-Fms). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis : Quantify the band intensities for p-c-Fms and normalize to a loading control (e.g., total c-Fms or GAPDH). Plot the inhibition of c-Fms phosphorylation against the inhibitor concentration to determine the cellular IC50.
Cell Proliferation Assay
This assay measures the effect of a c-Fms inhibitor on the proliferation of cells that depend on c-Fms signaling for growth.
-
Cell Seeding : Seed c-Fms-dependent cells (e.g., M-NFS-60) in a multi-well plate at a low density.[6]
-
Inhibitor and Growth Factor Treatment : Add serial dilutions of the test inhibitor to the wells, followed by the addition of a concentration of CSF-1 that supports cell growth.
-
Incubation : Incubate the cells for a period that allows for significant proliferation (e.g., 48-72 hours).
-
Viability Assessment : Measure cell viability using a suitable method, such as the addition of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Plot the percentage of cell proliferation against the inhibitor concentration to calculate the IC50 value for cell growth inhibition.
References
- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Fms-IN-6 | Benchchem [benchchem.com]
- 5. Omnia® Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synoxtherapeutics.com [synoxtherapeutics.com]
- 10. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emactuzumab - TGCT Support [tgctsupport.org]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Unveiling the Specificity of LY303511 Hydrochloride: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise specificity of a compound is paramount. This guide provides a detailed comparison of LY303511 hydrochloride's performance against other inhibitors targeting its known biological targets: mammalian target of rapamycin (mTOR), casein kinase 2 (CK2), and voltage-gated potassium (Kv) channels. Experimental data and detailed protocols are presented to offer a comprehensive resource for evaluating the utility of LY303511 hydrochloride in various research contexts.
Executive Summary
LY303511 hydrochloride is a structural analog of the well-known PI3K inhibitor, LY294002. However, a key distinguishing feature of LY303511 is its lack of significant inhibitory activity against phosphatidylinositol 3-kinase (PI3K). Instead, its inhibitory profile is centered on the mTOR signaling pathway, casein kinase 2, and certain voltage-gated potassium channels. This guide delves into the specifics of these interactions, providing quantitative data where available and comparing its activity with other established inhibitors.
Comparison of Inhibitory Activity
To provide a clear overview of LY303511 hydrochloride's specificity, the following tables summarize its inhibitory concentration (IC50) values against its primary targets and compare them with those of alternative, more specific inhibitors.
Table 1: mTOR Inhibition
While a precise IC50 value for LY303511 against mTOR is not consistently reported in the literature, studies have consistently demonstrated its ability to inhibit mTOR-dependent phosphorylation of S6K, a key downstream effector of mTORC1.[1][2][3][4] Its mechanism of action in this context is often compared to that of rapamycin.
| Compound | Target | IC50 | Notes |
| LY303511 hydrochloride | mTORC1 | Not Reported | Inhibits mTOR-dependent S6K phosphorylation.[1][2][3][4] |
| Rapamycin | mTORC1 (allosteric) | ~0.05 nM (in vivo) | Highly potent and specific allosteric inhibitor of mTORC1.[5] |
| OSI-027 | mTORC1/mTORC2 | <4 nM | Potent and selective ATP-competitive inhibitor of both mTOR complexes.[6] |
| INK128 | mTORC1/mTORC2 | 1 nM | Highly selective ATP-competitive inhibitor of both mTOR complexes.[6] |
| NVP-BEZ235 | PI3K/mTOR | PI3Kα: 4 nM, mTOR: 20.7 nM | Dual PI3K/mTOR inhibitor.[7] |
Table 2: Casein Kinase 2 (CK2) Inhibition
LY303511 has been shown to inhibit the activity of casein kinase 2, a pleiotropic serine/threonine kinase involved in various cellular processes.[1][2][3][4]
| Compound | Target | IC50 |
| LY303511 hydrochloride | CK2 | Not Reported |
| LY294002 | CK2 | 98 nM[8] |
| CX-4945 (Silmitasertib) | CK2 | 1 nM[9] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 0.15 µM (rat liver)[8] |
| TDB (3,8-Dibromo-7-hydroxy-4-methylchromen-2-one) | CK2 | 32 nM[10] |
Table 3: Voltage-Gated Potassium (Kv) Channel Inhibition
An off-target activity of LY303511 is its ability to block voltage-gated potassium channels.
| Compound | Target | IC50 |
| LY303511 hydrochloride | Kv Channels | 64.6 µM |
| 4-Aminopyridine (4-AP) | Kv Channels | 199 µM (at pH 7.4)[11] |
| Tetraethylammonium (TEA) | Kv Channels | 63 mM[12] |
Experimental Protocols
The following sections detail the methodologies used to determine the specificity and inhibitory activity of LY303511 hydrochloride and its comparators.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of mTORC1.
-
Immunoprecipitation of mTORC1:
-
HEK293T cells are cultured and transfected with HA-tagged Raptor and Myc-tagged mTOR.
-
Cells are lysed, and the mTORC1 complex is immunoprecipitated using an anti-HA antibody.
-
-
Kinase Reaction:
-
The immunoprecipitated mTORC1 is incubated with a purified mTORC1 substrate, such as 4E-BP1.
-
The reaction is initiated by the addition of ATP (containing [γ-³²P]ATP for radiometric detection) and the test compound (e.g., LY303511) at various concentrations.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection and Analysis:
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The phosphorylation of the substrate is detected by autoradiography or phosphorimaging.
-
The intensity of the phosphorylated substrate band is quantified to determine the extent of inhibition at each compound concentration, from which the IC50 value is calculated.
-
In Vitro Casein Kinase 2 (CK2) Assay
This assay quantifies the inhibitory effect of a compound on CK2 activity.
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing a specific CK2 peptide substrate, [γ-³²P]ATP, and MgCl₂ in a suitable buffer.
-
-
Enzyme and Inhibitor Addition:
-
Purified recombinant CK2 enzyme is added to the reaction mixture.
-
The test compound (e.g., LY303511) is added at a range of concentrations.
-
-
Incubation and Termination:
-
The reaction is incubated at 30°C for a specified time (e.g., 10-20 minutes).
-
The reaction is terminated by spotting the mixture onto phosphocellulose paper.
-
-
Washing and Quantification:
-
The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each compound concentration to determine the IC50 value.
-
Electrophysiological Assay for Kv Channel Inhibition
Whole-cell patch-clamp electrophysiology is the gold standard for assessing the effect of compounds on ion channel activity.
-
Cell Preparation:
-
Cells stably expressing the target Kv channel (e.g., HEK293 cells) are cultured on coverslips.
-
-
Patch-Clamp Recording:
-
A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.
-
-
Voltage Protocol and Data Acquisition:
-
A series of voltage steps are applied to the cell to elicit Kv channel currents.
-
The resulting currents are recorded before and after the application of the test compound (e.g., LY303511) to the extracellular solution.
-
-
Data Analysis:
-
The peak current amplitude at a specific voltage is measured in the absence and presence of different concentrations of the inhibitor.
-
The percentage of current inhibition is plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified mTOR signaling pathway showing points of inhibition.
Caption: Overview of Casein Kinase 2 signaling and its inhibitors.
Caption: Experimental workflow for Kv channel inhibition assay.
Conclusion
LY303511 hydrochloride presents a unique inhibitory profile, primarily targeting mTOR and CK2 without the potent PI3K inhibition characteristic of its structural analog, LY294002. Its off-target activity on Kv channels occurs at significantly higher concentrations. For researchers investigating mTOR and CK2 signaling pathways, LY303511 can serve as a valuable tool, particularly when seeking to avoid concurrent PI3K inhibition. However, for studies requiring highly specific inhibition of mTOR or CK2, more potent and selective alternatives are available. The experimental protocols and comparative data provided in this guide are intended to aid in the informed selection of the most appropriate inhibitor for specific research applications. A comprehensive kinase panel screening of LY303511 would be beneficial to fully elucidate its off-target profile.
References
- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Validating In Vitro Findings of LY303511's Anti-Cancer Activity with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental data on LY303511, a compound demonstrating anti-cancer properties through mechanisms independent of phosphoinositide 3-kinase (PI3K) inhibition. Initially developed as a structurally related, inactive control for the PI3K inhibitor LY294002, LY303511 has emerged as a molecule of interest for its unique anti-proliferative and pro-apoptotic effects. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and development.
Data Presentation: In Vitro vs. In Vivo Efficacy of LY303511
The following tables summarize the key quantitative findings from in vitro and in vivo studies on LY303511, providing a clear comparison of its effects on cancer cells and tumor models.
Table 1: In Vitro Activity of LY303511 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings |
| LNCaP | Prostate Cancer | Apoptosis Assay | Sensitizes cells to vincristine-induced apoptosis.[1] |
| A549 | Lung Adenocarcinoma | Proliferation Assay | Blocks cell proliferation.[1] |
| CAL 27, SCC-9 | Oral Cancer | MTS Assay | Dose-dependently decreases cell survival. |
| CAL 27, SCC-9 | Apoptosis Assay | Annexin V/7-AAD | Induces apoptosis in a dose- and time-dependent manner.[1] |
Note: Specific IC50 values for LY303511 in these cell lines were not available in the reviewed literature.
Table 2: In Vivo Efficacy of LY303511 in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Athymic Nude Mice | Prostate Adenocarcinoma (PC-3 cells) | 10 mg/kg/day | Significantly inhibited tumor growth over a 21-day period.[2] |
| Zebrafish | Oral Cancer (CAL 27 cells) | Not specified | Inhibited xenografted tumor growth. |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of LY303511 and the general workflows for the key experimental protocols.
Caption: Proposed signaling pathway of LY303511 in cancer cells.
Caption: General experimental workflows for in vitro and in vivo studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
In Vitro Experimental Protocols
1. Cell Viability - MTS Assay
This assay determines the effect of LY303511 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., CAL 27, SCC-9) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: LY303511 is diluted in culture medium to various concentrations. The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of LY303511. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Final Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[3][4]
2. Apoptosis Detection - Annexin V/7-AAD Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with LY303511.[1]
-
Cell Treatment: Oral cancer cells (e.g., CAL 27, SCC-9) are treated with various concentrations of LY303511 (e.g., 0, 50, 100, and 150 µM) for different time points (e.g., 12 and 24 hours).[1]
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Staining: The collected cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in 1X binding buffer. Annexin V-FITC and 7-aminoactinomycin D (7-AAD) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/7-AAD-negative cells are identified as early apoptotic cells, while Annexin V-positive/7-AAD-positive cells are considered late apoptotic or necrotic.[6]
3. Western Blot Analysis for mTOR Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the mTOR signaling pathway after LY303511 treatment.
-
Cell Lysis: Cancer cells are treated with LY303511 for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[7][9]
-
Immunoblotting: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-S6K, total S6K).[9][10]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][9]
In Vivo Experimental Protocol
1. Prostate Cancer Xenograft Model in Athymic Nude Mice
This model is used to evaluate the in vivo anti-tumor efficacy of LY303511.[2]
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used.[11]
-
Cell Implantation: 1 x 10⁶ human prostate adenocarcinoma (PC-3) cells are suspended in a solution containing Matrigel and are subcutaneously injected into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 150 mm³). Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.[2]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of LY303511 at a dose of 10 mg/kg. The control group receives injections of the vehicle.[2]
-
Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period (e.g., 21 days). At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. livingtumorlab.com [livingtumorlab.com]
A Head-to-Head Comparison of LY303511 and Newer Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a pivotal kinase in cellular signaling, governing a spectrum of processes from cell growth and proliferation to survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) have seen clinical use, their limitations, such as incomplete mTORC1 inhibition and feedback activation of Akt, have spurred the development of newer, more potent inhibitors. This guide provides a detailed head-to-head comparison of LY303511, an early ATP-competitive mTOR inhibitor, with newer generation inhibitors, specifically second-generation mTOR kinase inhibitors (TORKi) and dual PI3K/mTOR inhibitors.
Executive Summary
This comparison demonstrates that while LY303511 represents an advancement over rapalogs by directly targeting the mTOR kinase, the newer generation inhibitors, Torin-2 (a TORKi) and BEZ235 (a dual PI3K/mTOR inhibitor), offer more comprehensive pathway inhibition and, in many cases, greater potency. Torin-2 and BEZ235 inhibit both mTORC1 and mTORC2, a key advantage over the primarily mTORC1-selective action of LY303511. Furthermore, BEZ235's dual action on both PI3K and mTOR addresses the critical issue of feedback loop activation that can limit the efficacy of mTOR-only inhibitors.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50)
| Inhibitor | Target(s) | Cell Line | IC50 (nM) |
| LY303511 | mTOR | Oral Cancer Cells (CAL 27, SCC-9) | Dose-responsive decrease in survival |
| Torin-2 | mTORC1/mTORC2 | p53-/- MEFs | 0.25 |
| Kelly (Neuroblastoma) | 11.69[1] | ||
| IMR-32 (Neuroblastoma) | 29.67[1] | ||
| B-pre ALL cell lines | 70-190[2] | ||
| MCF-7 (Breast Cancer) | 163.4[3] | ||
| MDA-MB-231 (Breast Cancer) | 1012.8[3] | ||
| BEZ235 (Dactolisib) | PI3K/mTOR | p110α/γ/δ | 4/5/7 |
| mTOR | 20.7[4] | ||
| PC3M (Prostate Cancer) | 10-12 | ||
| U87MG (Glioblastoma) | 10-12 | ||
| K562 (Leukemia) | 370[5] | ||
| KBM7R (Leukemia) | 430[5] | ||
| HCT116 (Colon Cancer) | 14.3[4] | ||
| DLD-1 (Colon Cancer) | 9.0[4] | ||
| SW480 (Colon Cancer) | 12.0[4] |
Table 2: Effects on mTOR Signaling Pathway Components
| Inhibitor | p-Akt (S473) (mTORC2 substrate) | p-S6K (T389) (mTORC1 substrate) | p-4E-BP1 (T37/46) (mTORC1 substrate) |
| LY303511 | No inhibition[6] | Inhibition[6] | Inhibition |
| Torin-2 | Inhibition[1] | Inhibition[1] | Inhibition[1] |
| BEZ235 (Dactolisib) | Inhibition[7] | Inhibition[8] | Inhibition[7] |
Table 3: Effects on Cell Cycle Progression
| Inhibitor | G1 Arrest | G2/M Arrest |
| LY303511 | Yes[9] | Yes[6][9] |
| Torin-2 | Yes[2] | No significant effect reported |
| BEZ235 (Dactolisib) | Yes[5] | No significant effect reported |
Mandatory Visualization
Caption: The mTOR signaling pathway with points of inhibition.
Experimental Protocols
Western Blot Analysis for mTOR Pathway Phosphorylation
Objective: To determine the phosphorylation status of key mTOR pathway proteins (Akt, S6K, 4E-BP1) following treatment with mTOR inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549, MCF-7, K562) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of LY303511, Torin-2, or BEZ235 for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (S473), Akt, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software.
Cell Proliferation/Viability (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of mTOR inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of LY303511, Torin-2, or BEZ235 for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of mTOR inhibitors on cell cycle distribution.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with the respective IC50 concentrations of LY303511, Torin-2, or BEZ235 for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.
Conclusion
The evolution of mTOR inhibitors from LY303511 to second-generation and dual PI3K/mTOR inhibitors reflects a deeper understanding of the complexities of the mTOR signaling network. For researchers, the choice of inhibitor will depend on the specific research question. LY303511 can be a useful tool to study the effects of mTORC1 inhibition with minimal direct impact on the PI3K/Akt axis. However, for more potent and comprehensive pathway inhibition, particularly in the context of overcoming resistance mechanisms, newer generation inhibitors like Torin-2 and BEZ235 are superior. The provided experimental protocols offer a standardized framework for conducting comparative studies to further elucidate the nuanced effects of these potent anti-cancer agents.
References
- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
assessing the synergistic effects of LY 303511 with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of the mTOR inhibitor LY303511 with other compounds, supported by available experimental data. The focus is on presenting detailed methodologies, quantitative data where available, and visual representations of signaling pathways and experimental workflows to aid in research and drug development.
Synergistic Combination of LY303511 and Vincristine in Prostate Cancer
Preclinical studies have identified a synergistic interaction between LY303511 and the chemotherapeutic agent vincristine in the LNCaP human prostate carcinoma cell line. This combination has been shown to enhance drug-induced apoptosis, or programmed cell death, offering a potential therapeutic strategy for prostate cancer.
Data Presentation: In Vitro Efficacy
While specific quantitative Combination Index (CI) values from Chou-Talalay analysis are not publicly available in the reviewed literature, the synergistic effect is demonstrated through enhanced apoptosis and reduced long-term cell survival. The following table summarizes the qualitative and semi-quantitative findings from these studies.
| Cell Line | Compound | Concentration | Observed Effect | Assay |
| LNCaP | LY303511 | 25 µM | Increased intracellular H₂O₂ | Flow Cytometry (DCFH-DA) |
| LNCaP | Vincristine | 0.02 µM | Minimal apoptosis | Flow Cytometry (Annexin V) |
| LNCaP | LY303511 + Vincristine | 25 µM + 0.02 µM | Significant increase in apoptosis | Flow Cytometry (Annexin V) |
| LNCaP | LY303511 + Vincristine | 25 µM + 0.02 µM | Strong inhibition of colony formation | Colony Formation Assay |
Mechanism of Synergy
The synergistic effect of combining LY303511 with vincristine in LNCaP cells is attributed to a novel, PI3K-independent mechanism. Pre-incubation with LY303511 leads to a significant increase in intracellular hydrogen peroxide (H₂O₂) production. This elevation of reactive oxygen species (ROS) creates a permissive intracellular environment that enhances the sensitivity of the cancer cells to the apoptotic effects of vincristine. This mechanism is distinct from the canonical mTOR inhibition pathway and highlights a unique therapeutic potential for LY303511 in combination therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on the methodologies described in the key cited experiments.
Cell Culture
-
Cell Line: LNCaP human prostate carcinoma cells.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTS Assay)
-
Seed LNCaP cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LY303511, vincristine, or the combination of both for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed LNCaP cells in 6-well plates and treat with LY303511, vincristine, or the combination for the desired time period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Colony Formation Assay
-
Seed a low density of LNCaP cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a low, non-lethal concentration of LY303511, vincristine, or the combination.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
Mandatory Visualizations
Signaling Pathway of LY303511-Vincristine Synergy
Safety Operating Guide
Personal protective equipment for handling LY 303511 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LY 303511 hydrochloride. The following procedures and recommendations are based on available safety data and general laboratory best practices for handling potent pharmacological compounds.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from chemical suppliers suggests that this compound should be handled with care. Standard laboratory practices for handling potentially hazardous chemicals should be strictly followed.
Recommended Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Weighing and Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| In-Vitro/In-Vivo Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator, Shoe Covers |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination.
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
-
Cover the work surface with absorbent, disposable bench paper.
Weighing and Reconstitution:
-
All weighing of the powdered compound must be performed in a chemical fume hood or a powder containment hood to avoid inhalation of dust particles.
-
Use dedicated spatulas and weigh boats.
-
When preparing a stock solution, slowly add the solvent to the powder to minimize aerosolization. This compound is soluble in DMSO.[1]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
Dosing Procedures:
-
For in-vitro experiments, perform all cell culture additions within a biological safety cabinet.
-
For in-vivo studies, utilize appropriate animal handling techniques to minimize the risk of spills and aerosol generation.
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Assemble a spill kit containing absorbent pads, appropriate cleaning agents (e.g., 70% ethanol), and a sealed waste container.
-
Don the appropriate PPE for spill cleanup.
-
Cover the spill with absorbent material, working from the outside in.
-
Clean the area with a suitable solvent.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including used gloves, gowns, disposable labware, and contaminated bench paper, in a clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container for hazardous waste.
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Scientific and Experimental Information
Mechanism of Action
This compound is a structural analogue of the PI3K inhibitor LY294002. However, LY 303511 does not inhibit PI3K-dependent phosphorylation of Akt.[1] Instead, its anti-proliferative effects are mediated through PI3K-independent pathways. It has been shown to inhibit the mammalian target of rapamycin (mTOR), leading to the reduced phosphorylation of its downstream effector p70 S6 kinase (S6K).[2] Additionally, LY 303511 inhibits casein kinase 2 (CK2) activity, which is involved in cell cycle progression.[2][3] The compound is also reported to block voltage-gated potassium (Kv) channels.[1]
Experimental Protocols
Inhibition of Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Plate human lung epithelial adenocarcinoma (A549) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
In-Vivo Tumor Growth Inhibition (General Protocol)
-
Tumor Implantation: Implant human prostate adenocarcinoma (PC-3) cells subcutaneously into the flank of athymic nude mice.[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³).[4]
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection daily.[4]
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for further analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
